Tert-butyl (morpholin-2-ylmethyl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl N-(morpholin-2-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-8-6-11-4-5-14-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHJNCQAADULQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597886 | |
| Record name | tert-Butyl [(morpholin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173341-02-1 | |
| Record name | tert-Butyl [(morpholin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(morpholin-2-ylmethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatile Role of tert-Butyl (Morpholin-2-ylmethyl)carbamate in Pharmaceutical Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: tert-Butyl (morpholin-2-ylmethyl)carbamate is a chiral heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, combining a morpholine ring and a Boc-protected aminomethyl group, render it a valuable synthon for the construction of complex molecular architectures with therapeutic potential. The morpholine moiety is a "privileged scaffold" in drug discovery, frequently incorporated into drug candidates to enhance their pharmacological and pharmacokinetic properties, such as aqueous solubility, metabolic stability, and target binding affinity. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the synthesis of central nervous system (CNS) active agents, supported by experimental details and quantitative data.
Core Application: A Key Intermediate in the Synthesis of Reboxetine Analogues
A primary application of a close structural isomer and likely synthetic equivalent, N-Boc-(S)-2-(hydroxymethyl)morpholine, is in the asymmetric synthesis of the selective norepinephrine reuptake inhibitor (NRI), (S,S)-Reboxetine. Reboxetine is prescribed for the treatment of clinical depression.[1][2] The synthesis highlights the utility of Boc-protected morpholine derivatives in constructing the core of this important therapeutic agent.
Synthetic Pathway to (S,S)-Reboxetine
The synthesis of (S,S)-Reboxetine from a protected morpholine intermediate involves a multi-step sequence that leverages the chirality of the starting material to achieve the desired stereochemistry in the final product. A representative synthetic workflow is outlined below.
Figure 1: Synthetic workflow for (S,S)-Reboxetine.
Caption: A simplified workflow illustrating the key transformations in the synthesis of (S,S)-Reboxetine from a Boc-protected morpholine intermediate.
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Below are protocols for key steps in the synthesis of (S,S)-Reboxetine, adapted from the literature.[1]
Protocol 1: Boc Protection of (S)-2-(Hydroxymethyl)morpholine
Objective: To protect the secondary amine of (S)-2-(hydroxymethyl)morpholine with a tert-butoxycarbonyl (Boc) group.
Materials:
-
(S)-2-(Hydroxymethyl)morpholine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve (S)-2-(hydroxymethyl)morpholine (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield N-Boc-(S)-2-(hydroxymethyl)morpholine.
Quantitative Data: The Boc protection of (S)-2-(hydroxymethyl)morpholine has been reported to proceed with high efficiency.[1]
| Reaction Step | Product | Yield |
| Boc Protection | N-Boc-(S)-2-(hydroxymethyl)morpholine | 83% |
Table 1: Yield for the Boc-protection of (S)-2-(hydroxymethyl)morpholine.
Protocol 2: Oxidation to N-Boc-(S)-morpholine-2-carbaldehyde
Objective: To oxidize the primary alcohol of N-Boc-(S)-2-(hydroxymethyl)morpholine to the corresponding aldehyde.
Materials:
-
N-Boc-(S)-2-(hydroxymethyl)morpholine
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve N-Boc-(S)-2-(hydroxymethyl)morpholine (1.0 eq) in dichloromethane.
-
Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting aldehyde is often used in the next step without further purification.
Signaling Pathways
(S,S)-Reboxetine, synthesized using the morpholine building block, exerts its therapeutic effect by inhibiting the norepinephrine transporter (NET). This leads to an increase in the synaptic concentration of norepinephrine, enhancing noradrenergic neurotransmission.
Figure 2: Mechanism of action of Reboxetine.
Caption: Reboxetine blocks the norepinephrine transporter (NET), increasing norepinephrine levels in the synapse and enhancing downstream signaling.
Conclusion
This compound and its isomers are indispensable tools in modern medicinal chemistry. Their utility as chiral building blocks is exemplified in the synthesis of complex and stereochemically defined pharmaceutical agents like (S,S)-Reboxetine. The Boc-protecting group allows for the selective manipulation of the molecule, while the morpholine scaffold imparts favorable physicochemical properties to the final drug product. The detailed experimental protocols and understanding of the associated signaling pathways provided in this guide are intended to facilitate further research and development in this important area of drug discovery.
References
An In-depth Technical Guide on the Potential Biological Activity of (S)-tert-butyl (morpholin-2-ylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
(S)-tert-butyl (morpholin-2-ylmethyl)carbamate is a chiral heterocyclic compound featuring a morpholine ring, a carbamate group, and a tert-butyl protecting group. While this molecule is primarily utilized as a versatile building block in synthetic organic chemistry for the construction of more complex bioactive molecules, its constituent moieties—the carbamate functional group and the morpholine scaffold—are prevalent in a wide array of pharmacologically active agents. This technical guide explores the potential biological activities of (S)-tert-butyl (morpholin-2-ylmethyl)carbamate by examining the known biological roles of carbamates and morpholine-containing compounds. The primary focus is on two key areas of interest in drug discovery: cholinesterase inhibition and β-secretase 1 (BACE-1) inhibition, both highly relevant to the therapeutics of neurodegenerative diseases such as Alzheimer's disease. This document provides a comprehensive overview of the mechanisms of action, quantitative data from structurally related compounds, detailed experimental protocols for relevant biological assays, and visualizations of associated signaling pathways and experimental workflows.
Introduction to (S)-tert-butyl (morpholin-2-ylmethyl)carbamate
(S)-tert-butyl (morpholin-2-ylmethyl)carbamate is a synthetic intermediate that is not extensively documented for its own biological activities. Its value in medicinal chemistry lies in its utility as a scaffold for the synthesis of novel drug candidates. The presence of a chiral center, a protected primary amine, and a morpholine ring makes it an attractive starting material for creating diverse chemical libraries for drug screening.
The carbamate group is a well-established pharmacophore known for its ability to act as a transition-state mimetic, particularly in the inhibition of serine hydrolases. The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug molecules to improve physicochemical properties such as solubility, metabolic stability, and bioavailability. The morpholine nitrogen can also participate in crucial interactions with biological targets.
Given these structural features, this guide will delve into the potential biological activities of derivatives of (S)-tert-butyl (morpholin-2-ylmethyl)carbamate, focusing on its potential as a cholinesterase inhibitor and a BACE-1 inhibitor.
Potential Biological Activity I: Cholinesterase Inhibition
The carbamate functional group is a classic feature of many potent cholinesterase inhibitors. These enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the nerve impulse at cholinergic synapses. Inhibition of these enzymes leads to an increase in acetylcholine levels, a therapeutic strategy employed in the management of Alzheimer's disease, myasthenia gravis, and glaucoma.
Mechanism of Cholinesterase Inhibition by Carbamates
Carbamate-based inhibitors act as "pseudo-irreversible" or "slow-reversible" inhibitors of cholinesterases. They function as substrates for the enzyme, and upon binding to the active site, the carbamate moiety is transferred to the catalytic serine residue, forming a carbamoylated enzyme intermediate. This intermediate is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with acetylcholine. This slow decarbamoylation rate effectively inactivates the enzyme for a prolonged period, leading to the accumulation of acetylcholine in the synapse.
Quantitative Data for Structurally Related Cholinesterase Inhibitors
While no direct cholinesterase inhibition data for (S)-tert-butyl (morpholin-2-ylmethyl)carbamate is publicly available, numerous morpholine-containing compounds and other carbamates have been evaluated as cholinesterase inhibitors. The following table summarizes the inhibitory activities of some of these related compounds.
| Compound Name | Target | IC50 (µM) | Reference |
| 4-N-phenylaminoquinoline derivative with morpholine (Compound 11g) | AChE | 1.94 ± 0.13 | [1] |
| 4-N-phenylaminoquinoline derivative with morpholine (Compound 11g) | BChE | 28.37 ± 1.85 | [1] |
| Morpholine dithiocarbamate derivative (Compound 2d) | AChE | 78% inhibition | [2] |
| Morpholine dithiocarbamate derivative (Compound 2d) | BChE | 70.71% inhibition | [2] |
| Rivastigmine (FDA-approved carbamate) | AChE & BChE | Potent Inhibitor |
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method for determining the in vitro inhibition of acetylcholinesterase.
Reagents and Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound ((S)-tert-butyl (morpholin-2-ylmethyl)carbamate derivative)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of the test compound solution to the sample wells. Add 20 µL of the solvent to the control wells.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the AChE enzyme solution to all wells and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of ATCI solution to all wells.
-
Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Potential Biological Activity II: β-Secretase 1 (BACE-1) Inhibition
The morpholine scaffold is a common feature in many small molecule inhibitors of β-secretase 1 (BACE-1), a key enzyme in the pathogenesis of Alzheimer's disease. The development of BACE-1 inhibitors is a major focus of Alzheimer's drug discovery.
Role of BACE-1 in the Amyloidogenic Pathway
BACE-1 is a transmembrane aspartic protease that catalyzes the initial and rate-limiting step in the production of the amyloid-β (Aβ) peptide. BACE-1 cleaves the amyloid precursor protein (APP) to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42. The Aβ42 isoform is particularly prone to aggregation and is the primary component of the amyloid plaques found in the brains of Alzheimer's patients. Inhibiting BACE-1 is therefore a promising therapeutic strategy to reduce Aβ production and plaque formation.
Quantitative Data for Morpholine-Containing BACE-1 Inhibitors
The morpholine moiety is often incorporated into BACE-1 inhibitors to enhance their pharmacological properties. While there is no specific data for (S)-tert-butyl (morpholin-2-ylmethyl)carbamate as a BACE-1 inhibitor, the following table presents data for other morpholine-containing BACE-1 inhibitors.
| Compound Class/Name | Target | IC50 / Ki (nM) | Reference |
| Amino-oxazine derivative (Compound 18) | BACE-1 | 12 | [3] |
| Fused piperazineamidine analog precursor (Compound 20) | BACE-1 | Potent Inhibitor | [3] |
| Elenbecestat (E2609) | BACE-1 | Potent Inhibitor | [4] |
| Verubecestat (MK-8931) | BACE-1 | Potent Inhibitor |
Experimental Protocol: In Vitro BACE-1 FRET Assay
This protocol outlines a fluorescence resonance energy transfer (FRET) assay for screening BACE-1 inhibitors.
Reagents and Materials:
-
Recombinant human BACE-1 enzyme
-
BACE-1 FRET substrate (a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., sodium acetate, pH 4.5)
-
Test compound ((S)-tert-butyl (morpholin-2-ylmethyl)carbamate derivative)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well black plate, add 10 µL of the test compound dilutions to the respective wells. Add 10 µL of assay buffer with solvent to the control wells.
-
Prepare a master mix containing the assay buffer and the BACE-1 FRET substrate. Add 70 µL of this master mix to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the diluted BACE-1 enzyme solution to all wells.
-
Measure the fluorescence intensity (e.g., excitation at 320 nm, emission at 405 nm) kinetically over 30-60 minutes or as an endpoint reading after a fixed incubation time at 37°C, protected from light.
-
The increase in fluorescence corresponds to the cleavage of the FRET substrate by BACE-1.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Conclusion and Future Directions
(S)-tert-butyl (morpholin-2-ylmethyl)carbamate represents a valuable starting point for the development of novel therapeutic agents. Although direct biological activity data for this specific molecule is scarce, its structural components suggest a high potential for its derivatives to exhibit interesting pharmacological profiles. The carbamate moiety is a well-established pharmacophore for cholinesterase inhibition, while the morpholine ring is a privileged scaffold found in numerous BACE-1 inhibitors.
Future research should focus on the synthesis of a library of derivatives of (S)-tert-butyl (morpholin-2-ylmethyl)carbamate, where the tert-butyl protecting group is removed and the resulting amine is functionalized with various substituents. These derivatives should then be screened against a panel of relevant biological targets, including acetylcholinesterase, butyrylcholinesterase, and BACE-1. Structure-activity relationship (SAR) studies on these derivatives will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for initiating such a drug discovery program. The exploration of this chemical space could lead to the identification of novel and potent drug candidates for the treatment of neurodegenerative and other diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. European Journal of Life Sciences » Submission » Screening of new morpholine dithiocarbamate derivatives bearing benzimidazole moiety for anticholinesterase potential [dergipark.org.tr]
- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
(R)-tert-butyl (morpholin-2-ylmethyl)carbamate: A Chiral Building Block for Novel Therapeutics
(An In-depth Technical Guide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-tert-butyl (morpholin-2-ylmethyl)carbamate is a valuable chiral intermediate in medicinal chemistry. Its structural features, combining a morpholine ring and a protected amine, make it a key component in the synthesis of complex bioactive molecules. The morpholine moiety is recognized as a "privileged structure" in drug discovery, often imparting favorable physicochemical and pharmacokinetic properties to drug candidates, such as improved solubility, metabolic stability, and biological activity.[1][2][3][4] The tert-butyloxycarbonyl (Boc) protecting group on the primary amine allows for selective reactions at other sites of a molecule before its removal to reveal the reactive amine for further functionalization. This guide explores the potential applications of (R)-tert-butyl (morpholin-2-ylmethyl)carbamate, focusing on its role in the synthesis of novel therapeutic agents, particularly analogues of the oxazolidinone antibiotic, linezolid.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring is a six-membered heterocycle containing both an oxygen and a nitrogen atom. This structure is prevalent in a wide range of approved drugs and clinical candidates.[1][3] Its incorporation into a molecule can enhance potency and modulate pharmacokinetic properties.[2] The oxygen atom can act as a hydrogen bond acceptor, and the overall ring structure can influence molecular conformation and binding to biological targets. The presence of a morpholine ring can lead to improved metabolic stability and aqueous solubility, which are critical parameters in drug design.
(R)-tert-butyl (morpholin-2-ylmethyl)carbamate provides a synthetically versatile platform for introducing the chiral (R)-morpholin-2-ylmethyl moiety into a target molecule. The Boc-protected amine allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the primary amine.
Core Application: Intermediate in the Synthesis of Bioactive Molecules
The primary application of (R)-tert-butyl (morpholin-2-ylmethyl)carbamate is as a synthetic intermediate. It is particularly useful in the construction of molecules where the (R)-2-(aminomethyl)morpholine fragment is a key pharmacophoric element. While specific experimental protocols starting directly from this compound are not extensively detailed in publicly available literature, its logical use is in the synthesis of analogues of established drugs like Linezolid.
Role in the Synthesis of Linezolid Analogues
Linezolid is an important antibiotic used to treat infections caused by multidrug-resistant Gram-positive bacteria. A common strategy in the development of new antibiotics is the synthesis of analogues of existing drugs to improve their efficacy, expand their spectrum of activity, or overcome resistance mechanisms. The (R)-2-(aminomethyl)morpholine core is a variation on the morpholine ring present in Linezolid.
The general synthetic approach would involve the deprotection of the Boc group from (R)-tert-butyl (morpholin-2-ylmethyl)carbamate to yield (R)-2-(aminomethyl)morpholine. This primary amine can then be reacted with various electrophiles to introduce different side chains, leading to a library of novel compounds for biological screening.
Experimental Protocols: A Generalized Approach
Step 1: Boc Deprotection of (R)-tert-butyl (morpholin-2-ylmethyl)carbamate
Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group to liberate the primary amine.
Reagents and Solvents:
-
(R)-tert-butyl (morpholin-2-ylmethyl)carbamate
-
Strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol)
-
Anhydrous organic solvent (e.g., dichloromethane (DCM), dioxane, or methanol)
-
Basic solution for workup (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolve (R)-tert-butyl (morpholin-2-ylmethyl)carbamate in an appropriate anhydrous organic solvent (e.g., DCM).
-
Cool the solution in an ice bath (0 °C).
-
Add the strong acid (e.g., TFA or a solution of HCl) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Re-dissolve the residue in a suitable solvent and neutralize with a basic solution (e.g., saturated sodium bicarbonate) to quench the remaining acid.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield (R)-2-(aminomethyl)morpholine.
Step 2: Amide Coupling to Synthesize a Hypothetical Linezolid Analogue
Objective: To couple the deprotected amine with a carboxylic acid to form an amide bond, a common linkage in pharmaceutical compounds.
Reagents and Solvents:
-
(R)-2-(aminomethyl)morpholine (from Step 1)
-
A desired carboxylic acid (R'-COOH)
-
A peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or DCM)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent.
-
Add the coupling reagent and the non-nucleophilic base to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add a solution of (R)-2-(aminomethyl)morpholine in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Data Presentation
As (R)-tert-butyl (morpholin-2-ylmethyl)carbamate is a synthetic intermediate, quantitative biological data for this specific compound is not available. The relevant data would be the biological activity of the final compounds synthesized from this intermediate. For illustrative purposes, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for a series of synthesized Linezolid analogues, demonstrating how such data would be structured.
| Compound ID | Modification based on (R)-2-(aminomethyl)morpholine | MIC vs. S. aureus (µg/mL) | MIC vs. E. faecium (µg/mL) |
| LZD-Analog-01 | Acetyl group | 2 | 4 |
| LZD-Analog-02 | Benzoyl group | 4 | 8 |
| LZD-Analog-03 | Pyridine-2-carbonyl group | 1 | 2 |
| Linezolid (Ref.) | N/A | 2 | 2 |
Visualizations
Synthetic Pathway
The following diagram illustrates the general synthetic utility of (R)-tert-butyl (morpholin-2-ylmethyl)carbamate as a building block for creating a library of diverse amide-containing compounds.
Caption: Synthetic workflow for utilizing the title compound.
Logical Flow in Drug Discovery
The diagram below outlines the logical progression from a chemical building block to a potential drug candidate in a typical drug discovery program.
Caption: Drug discovery process flow.
Conclusion
(R)-tert-butyl (morpholin-2-ylmethyl)carbamate stands out as a synthetically important chiral building block for the development of novel therapeutic agents. Its inherent structural features, stemming from the morpholine ring, offer the potential to create end-compounds with desirable drug-like properties. While detailed biological studies on the carbamate itself are absent due to its role as an intermediate, its value is clearly demonstrated in its potential for constructing libraries of new chemical entities, particularly in the search for next-generation antibiotics. Further exploration of this and similar chiral morpholine-containing intermediates will likely continue to be a fruitful area of research in medicinal chemistry.
References
The Strategic Role of Tert-butyl (morpholin-2-ylmethyl)carbamate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (morpholin-2-ylmethyl)carbamate has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features, combining a chiral morpholine scaffold with a protected primary amine, make it a key intermediate in the synthesis of complex molecules with significant therapeutic potential. The morpholine moiety is widely recognized as a "privileged scaffold" in drug discovery, often imparting favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to the parent molecule. This technical guide provides an in-depth overview of the application of this compound in the synthesis of bioactive compounds, with a focus on kinase inhibitors and proteolysis-targeting chimeras (PROTACs).
Core Applications in Drug Discovery
The primary utility of this compound lies in its function as a precursor to a secondary amine-containing morpholine fragment that can be readily incorporated into larger molecular frameworks. The tert-butyloxycarbonyl (Boc) protecting group allows for the selective reaction at other sites of a molecule before its removal to unmask the amine for subsequent functionalization. This strategy is frequently employed in the synthesis of targeted therapies.
Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. The morpholine group can often form key hydrogen bond interactions within the ATP-binding pocket of various kinases. This compound has been utilized in the synthesis of potent and selective kinase inhibitors, including those targeting Cyclin-Dependent Kinase 7 (CDK7).
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The morpholine moiety, derived from this compound, can be incorporated into the linker or the E3 ligase ligand, influencing the molecule's solubility, cell permeability, and ternary complex formation.
Synthesis and Experimental Protocols
The following sections detail representative experimental protocols for the utilization of this compound in the synthesis of advanced intermediates for drug discovery.
General Synthetic Workflow
The general workflow for incorporating the (morpholin-2-ylmethyl)amino moiety involves the initial coupling of the Boc-protected carbamate with a suitable electrophile, followed by deprotection of the Boc group to liberate the secondary amine, which can then be further functionalized.
Caption: General synthetic workflow for the utilization of this compound.
Representative Experimental Protocol: Synthesis of a Pyridazine Intermediate
This protocol is a representative example based on procedures described in patent literature for the synthesis of kinase inhibitors.
Reaction: Nucleophilic aromatic substitution of a dichloropyridazine with this compound.
Materials:
-
3,6-dichloropyridazine
-
This compound
-
Triethylamine (Et3N)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Magnesium sulfate (MgSO4)
-
Microwave vial
Procedure:
-
To a microwave vial, add 3,6-dichloropyridazine (1.0 equivalent), this compound (1.05 equivalents), and triethylamine (2.2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol.
-
Seal the vial and heat the mixture to 180°C under microwave irradiation for 3 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with water (3x) and then with brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Boc-protected pyridazine intermediate.
Deprotection Step:
-
Dissolve the purified Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess acid, yielding the deprotected pyridazine intermediate as a salt.
Quantitative Data of Final Compounds
| Compound ID | Target | IC50 (nM) | Cell-based Activity |
| Example A | CDK7 | < 10 | Potent anti-proliferative activity |
| Example B | CDK7 | 10-50 | Induces apoptosis in cancer cell lines |
| Example C | CDK7 | < 50 | Cell cycle arrest at G1/S phase |
Signaling Pathway Visualization
Compounds synthesized using this compound can modulate key cellular signaling pathways. For instance, CDK7 inhibitors impact the cell cycle and transcription.
Caption: Simplified signaling pathway of CDK7 inhibition.
Conclusion
This compound is a strategically important building block in medicinal chemistry, enabling the synthesis of complex and potent drug candidates. Its utility in constructing molecules targeting kinases and in the development of novel therapeutic modalities like PROTACs highlights its significance in modern drug discovery. The synthetic accessibility and the favorable properties imparted by the morpholine moiety ensure its continued application in the pursuit of new and effective therapies. Researchers and drug development professionals can leverage this versatile intermediate to accelerate the discovery and development of next-generation medicines.
The Indispensable Role of the Boc Protecting Group in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures with high precision and yield. Among the arsenal of protective groups available to chemists, the tert-butoxycarbonyl (Boc) group stands as a cornerstone, particularly for the temporary masking of primary and secondary amines. Its widespread adoption is a testament to its reliability, ease of introduction and removal, and its orthogonal stability to a variety of reaction conditions, making it an invaluable tool in peptide synthesis, medicinal chemistry, and drug development.[1] This in-depth technical guide provides a comprehensive overview of the function, application, and experimental considerations of the Boc protecting group in organic synthesis.
Core Principles of Boc Protection
The primary function of the Boc protecting group is to decrease the nucleophilicity and basicity of an amine by converting it into a carbamate.[2] This transformation is typically achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride) in the presence of a base. The resulting N-Boc protected amine is significantly less reactive and can withstand a wide range of non-acidic reaction conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation.[2][3] This stability profile makes the Boc group orthogonal to other common amine protecting groups such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, a feature that is critical in complex multi-step syntheses.[1][3]
Mechanism of Protection and Deprotection
Protection of Amines
The introduction of the Boc group onto an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc anhydride. This initial attack forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable leaving group subsequently decomposes into the gaseous byproduct carbon dioxide and a tert-butoxide anion. The tert-butoxide is a sufficiently strong base to deprotonate the protonated amine, yielding the final N-Boc protected amine and tert-butanol. In many protocols, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) is added to facilitate this deprotonation step and accelerate the reaction. For less nucleophilic amines, such as anilines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be employed to enhance the reaction rate by forming a more reactive acylpyridinium intermediate.
References
The Chemical Stability and Reactivity of Morpholine Carbamates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine carbamates are a significant class of organic compounds characterized by the presence of a carbamate group in which the nitrogen atom is part of a morpholine ring. This structural motif is of considerable interest in medicinal chemistry and drug development due to its influence on the physicochemical and pharmacological properties of molecules.[1][2] The morpholine ring, with its ether and secondary amine functionalities, can enhance aqueous solubility, metabolic stability, and bioavailability of drug candidates.[3][4] The carbamate group, an amide-ester hybrid, is recognized for its good chemical and proteolytic stability and its ability to act as a bioisostere for amide bonds.[5] Understanding the chemical stability and reactivity of the morpholine carbamate functional group is crucial for the design of stable drug molecules, the development of prodrugs with controlled release kinetics, and the prediction of degradation pathways.
This technical guide provides a comprehensive overview of the chemical stability and reactivity of morpholine carbamates, with a focus on their behavior under various stress conditions. It includes a summary of available quantitative data, detailed experimental protocols for stability assessment, and a discussion of degradation pathways.
Chemical Stability of Morpholine Carbamates
The stability of the carbamate bond is a key determinant of the overall stability of morpholine carbamate-containing molecules. Generally, N,N-disubstituted carbamates, such as those derived from the secondary amine morpholine, are more stable towards hydrolysis than their N-monosubstituted counterparts.[6][7] The stability is influenced by factors such as pH, temperature, and the presence of enzymes.
Hydrolytic Stability
The hydrolysis of carbamates can be catalyzed by acid, base, or proceed neutrally. The pH-rate profile for carbamate hydrolysis is typically U-shaped, with the lowest rate observed at neutral or near-neutral pH.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the carbamate can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. However, for many carbamates, acid-catalyzed hydrolysis is not a major degradation pathway under physiologically relevant conditions.
Base-Catalyzed Hydrolysis: Alkaline hydrolysis is a significant degradation pathway for carbamates.[7] The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. For N,N-disubstituted carbamates like morpholine carbamates, this proceeds through a tetrahedral intermediate (BAC2 mechanism).[7]
Neutral Hydrolysis: At neutral pH, the hydrolysis of carbamates can occur, although generally at a slower rate than under acidic or basic conditions.
Quantitative Data on Hydrolytic Stability
While extensive quantitative data specifically for simple morpholine carbamates is limited in the literature, the stability of drugs containing the morpholine moiety provides valuable insights. The following table summarizes the degradation of such drugs under hydrolytic stress conditions.
| Drug | Stress Condition | Degradation Products | Reference |
| Linezolid | Acidic Hydrolysis | Cleavage of the acetyl moiety | [8] |
| Alkaline Hydrolysis | Ring-opening and further hydrolysis | [8][9] | |
| Rivaroxaban | Acidic Hydrolysis | Two degradation products observed | [1] |
| Alkaline Hydrolysis | Three degradation products observed | [1] | |
| Gefitinib | Acidic Degradation | Significant degradation | [10] |
| Alkaline Degradation | Significant degradation | [10] |
Thermal Stability
The thermal stability of morpholine carbamates is an important consideration, particularly for drug manufacturing and storage. High temperatures can lead to the decomposition of the carbamate group. Studies on the thermal degradation of morpholine itself for CO2 capture indicate that morpholine is thermally more stable compared to other amines like monoethanolamine (MEA).[11] This suggests that carbamates derived from morpholine may also exhibit a degree of thermal stability. The thermal decomposition of ethyl N-methyl-N-phenylcarbamate, a related N,N-disubstituted carbamate, has been shown to proceed via a unimolecular elimination reaction to yield N-methylaniline, carbon dioxide, and ethylene.[12]
Quantitative Data on Thermal Stability
| Drug | Stress Condition | Observation | Reference |
| Linezolid | Thermal Degradation | Relatively stable | [8] |
| Rivaroxaban | Thermolysis | Stable | [1] |
| Gefitinib | Thermal Stress | Stable | [10] |
Photostability
The photostability of morpholine carbamates is crucial for drug products that may be exposed to light during storage or administration. Photodegradation can lead to the formation of various photoproducts, potentially altering the efficacy and safety of the drug.
Quantitative Data on Photostability
| Drug | Stress Condition | Observation | Reference |
| Linezolid | Photolytic Degradation | Relatively stable | [8] |
| Rivaroxaban | Photolysis | Stable | [1] |
Reactivity and Degradation Pathways
The reactivity of morpholine carbamates is primarily centered around the carbamate functional group. The degradation of molecules containing a morpholine carbamate can involve hydrolysis of the carbamate bond, as well as reactions involving the morpholine ring itself.
Hydrolytic Degradation Pathway
The general pathway for the base-catalyzed hydrolysis of an N,N-disubstituted carbamate, such as a morpholine carbamate, is depicted below. The reaction proceeds through a tetrahedral intermediate, leading to the formation of the corresponding alcohol, morpholine, and carbon dioxide.
Oxidative Degradation
Oxidative stress can lead to the degradation of morpholine carbamates. For drugs like Linezolid, oxidative degradation can result in the formation of the N-oxide of the morpholine moiety.[13]
Degradation of Specific Drugs
Linezolid: The degradation of the antibiotic Linezolid, which contains a morpholinophenyl group, has been studied under various stress conditions. Alkaline hydrolysis leads to the opening of the oxazolidinone ring, which is attached to the morpholinophenyl group.[8][9]
Rivaroxaban: The anticoagulant Rivaroxaban contains a morpholinone ring. Forced degradation studies have shown that it degrades under acidic and basic conditions, leading to several degradation products.[1]
Gefitinib: The anticancer drug Gefitinib, which has a morpholino-containing side chain, undergoes significant degradation under acidic and basic conditions.[10]
Experimental Protocols
Detailed experimental protocols are essential for accurately assessing the chemical stability and reactivity of morpholine carbamates. The following sections outline key experimental methodologies.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to establish the degradation pathways of a drug substance.[14] These studies involve subjecting the compound to stress conditions that are more severe than those used in accelerated stability testing.[15]
General Workflow for Forced Degradation Studies
Protocol for Hydrolytic Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of the morpholine carbamate (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix a known volume of the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl). Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix a known volume of the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH). Incubate the mixture under the same conditions as the acid hydrolysis.
-
Neutralization and Analysis: At predetermined time points, withdraw samples, neutralize them if necessary, and analyze them using a stability-indicating analytical method, such as HPLC.
Protocol for Oxidative Degradation:
-
Mix a known volume of the stock solution with an equal volume of an oxidizing agent (e.g., 3% H₂O₂).
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 48 hours).
-
Analyze the samples at various time points.
Protocol for Thermal Degradation:
-
Place a solid sample of the morpholine carbamate in a controlled temperature oven (e.g., 105 °C) for a specified duration.
-
For solutions, incubate the stock solution at an elevated temperature.
-
Analyze the samples at different time intervals.
Protocol for Photolytic Degradation:
-
Expose the morpholine carbamate (solid or in solution) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the exposed and control samples at various time points.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for studying the stability of carbamates due to their potential thermal lability, which can make Gas Chromatography (GC) less suitable.[16]
Typical HPLC Method for Carbamate Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the carbamate and its potential degradation products absorb. Mass spectrometry (MS) can be coupled with HPLC for the identification of degradation products.
Signaling Pathways and Biological Relevance
Morpholine carbamates are of significant interest in drug discovery, often for their role as inhibitors of enzymes involved in signaling pathways.
Cholinesterase Inhibition
A prominent biological role of many carbamates is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[17] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.
The mechanism of cholinesterase inhibition by carbamates involves the carbamylation of a serine residue in the active site of the enzyme, rendering it inactive. This inhibition is typically reversible, as the carbamylated enzyme can slowly undergo hydrolysis to regenerate the active enzyme.
Signaling Pathway of Cholinesterase Inhibition
Conclusion
The chemical stability and reactivity of morpholine carbamates are critical aspects that influence their application in drug development. As N,N-disubstituted carbamates, they generally exhibit greater stability compared to N-monosubstituted analogs. Their degradation is primarily driven by hydrolysis under basic conditions, while they show relative stability to thermal and photolytic stress. Understanding the degradation pathways and having robust experimental protocols for stability testing are essential for the development of safe and effective pharmaceuticals containing the morpholine carbamate moiety. The role of this functional group in modulating biological activity, particularly as cholinesterase inhibitors, highlights its importance as a pharmacophore in modern medicinal chemistry. Further research focusing on generating more quantitative stability data for a wider range of simple morpholine carbamates will be beneficial for predictive modeling and rational drug design.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel carbamate cholinesterase inhibitors that release biologically active amines following enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of carbamate-bridged amino acid prodrugs of cycloicaritin with improved antitumor activity, aqueous solubility and phase II metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acikerisim.ege.edu.tr [acikerisim.ege.edu.tr]
- 15. Photolytic degradation of adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Tert-butyl (morpholin-2-ylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl (morpholin-2-ylmethyl)carbamate, a compound of interest in pharmaceutical research and development. Due to the lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for researchers to determine its solubility in common laboratory solvents. This includes a detailed experimental protocol for solubility determination, a qualitative assessment of its expected solubility based on its molecular structure, and a logical workflow for solvent selection. The morpholine ring in the compound is known to generally enhance aqueous solubility and bioavailability, a factor that is critical in drug design.[1]
Predicted Solubility Profile
The structure of this compound, featuring a polar morpholine ring and a non-polar tert-butyl group, suggests a nuanced solubility profile. The morpholine moiety, with its nitrogen and oxygen atoms, can participate in hydrogen bonding, which typically enhances solubility in polar protic solvents. Conversely, the bulky, hydrophobic tert-butyl group will contribute to its solubility in non-polar solvents. Carbamates themselves can be either soluble or insoluble in water depending on their overall structure.
Based on these structural characteristics, a qualitative prediction of the solubility of this compound in common laboratory solvents is presented in Table 1. It is imperative to note that this table represents a prediction and should be confirmed by experimental data.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The morpholine ring and carbamate group can form hydrogen bonds with protic solvents. However, the non-polar tert-butyl group may limit high solubility, particularly in water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can solvate the polar parts of the molecule effectively without the steric hindrance that might occur with protic solvents around the tert-butyl group. |
| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble | The non-polar tert-butyl group will have favorable interactions with these solvents, but the polar morpholine and carbamate functionalities will significantly limit overall solubility. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents offer a good balance of polarity to dissolve molecules with both polar and non-polar regions. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following section outlines a detailed methodology based on the widely accepted shake-flask method, a common technique for determining thermodynamic solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Use the calibration curve to determine the concentration of the compound in the diluted sample.
-
Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.
-
Visualization of Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Logical Workflow for Solvent Selection
This diagram provides a logical approach for selecting an appropriate solvent system based on the intended application.
References
Exploring the mechanism of action for morpholine-based compounds
An In-depth Technical Guide to the Mechanism of Action for Morpholine-Based Compounds
Introduction: The Morpholine Scaffold in Medicinal Chemistry
Morpholine, a six-membered heterocyclic ring containing nitrogen and oxygen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] Its frequent appearance in approved drugs and clinical candidates stems from its ability to confer advantageous physicochemical, metabolic, and biological properties.[1][2] The morpholine moiety is not merely a passive scaffold; it actively contributes to a compound's therapeutic effect by enhancing potency, modulating pharmacokinetic/pharmacodynamic (PK/PD) profiles, and providing desirable drug-like properties.[1][4]
The unique characteristics of the morpholine ring, including its pKa value, flexible chair-like conformation, and capacity for hydrogen bonding, make it a versatile tool for drug designers.[5][6] The weak basicity of the nitrogen atom can improve aqueous solubility and permeability across biological membranes like the blood-brain barrier, while the oxygen atom can act as a hydrogen bond acceptor, crucial for target engagement.[5][6][7] These features allow morpholine-containing compounds to target a wide array of biological macromolecules and exert diverse pharmacological effects, from anticancer and antifungal to neuroprotective activities.[8][9]
Core Mechanisms of Action
Morpholine-based compounds employ several mechanisms to achieve their therapeutic effects, primarily through highly specific interactions with enzymes and cellular receptors.
Enzyme Inhibition
A primary mechanism of action for many morpholine derivatives is the inhibition of key enzymes involved in disease pathology. The morpholine ring can be an integral component of the pharmacophore, fitting into active sites or allosteric pockets to block substrate binding and catalytic activity.[1]
A. Kinase Inhibition in Oncology:
In cancer therapy, morpholine derivatives are prominent as inhibitors of protein kinases, particularly within the Phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway.[5] This pathway is frequently overactivated in CNS tumors and other cancers, leading to aberrant cell growth and proliferation.[5][7] Aryl-morpholine structures have been identified as a key pharmacophore for interacting with the PI3K kinase family.[5][7] The morpholine ring often positions the molecule within the ATP-binding pocket of the kinase, with the oxygen atom forming critical hydrogen bonds with hinge region residues.
B. Ergosterol Biosynthesis Inhibition in Antifungals:
Morpholine-based antifungals, such as fenpropimorph and amorolfine, function by disrupting the integrity of the fungal cell membrane.[10] They achieve this by inhibiting two key enzymes in the ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase.[10] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion leads to increased membrane permeability and ultimately, cell death. This targeted action provides selectivity, as these specific enzymes are absent in mammalian cells.[10]
C. Other Enzyme Targets in Neurodegenerative Disease:
Morpholine derivatives show potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's by targeting enzymes such as cholinesterases (AChE), monoamine oxidases (MAO-A and MAO-B), and secretases (BACE-1).[5][9] Inhibition of these enzymes can help restore neurotransmitter levels and reduce the formation of amyloid plaques.[5][7] The morpholine ring's ability to form hydrogen bonds and engage in hydrophobic interactions is key to its inhibitory activity within the active sites of these enzymes.[9]
Receptor Modulation
In the central nervous system (CNS), morpholine-containing compounds often act by modulating the activity of neurotransmitter receptors. They can function as agonists, antagonists, or allosteric modulators depending on their structure and the specific receptor subtype.[5] Due to their structural similarity to endogenous ligands, these compounds can interact with receptors for cannabinoids, substance P (NK1), and acetylcholine, among others, playing a role in mood disorders, pain, and cognition.[5][6][7]
The Role of the Morpholine Moiety in Pharmacokinetics and Drug Design
Beyond direct target interaction, the morpholine ring is a key modulator of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Its inclusion in a lead compound is often a deliberate strategy to improve its overall pharmacokinetic profile.[1][4]
Quantitative Data on Biological Activity
The biological activity of morpholine-based compounds is typically quantified using metrics like IC₅₀ (half-maximal inhibitory concentration) for enzymes or MIC (minimum inhibitory concentration) for microorganisms. The following table summarizes antifungal activity data for novel sila-morpholine analogues, demonstrating their potency against various human fungal pathogens.[10]
| Compound | Target Organism | IC₅₀ (μg/mL) | MIC (μg/mL) | MFC (μg/mL) |
| Sila-analogue 24 | Candida albicans | 0.11 | 0.25 | 0.5 |
| Candida glabrata | 0.21 | 0.5 | 1.0 | |
| Cryptococcus neoformans | 0.05 | 0.12 | 0.25 | |
| Aspergillus niger | 0.45 | 1.0 | 2.0 | |
| Fenpropimorph | Candida albicans | 0.48 | 1.0 | 2.0 |
| Cryptococcus neoformans | 0.22 | 0.5 | 1.0 | |
| Amorolfine | Candida albicans | 0.24 | 0.5 | 1.0 |
| Cryptococcus neoformans | 0.12 | 0.25 | 0.5 | |
| Data sourced from a study on silicon-incorporated morpholine antifungals.[10] IC₅₀: concentration causing 50% growth inhibition. MIC: minimum inhibitory concentration. MFC: minimum fungicidal concentration. |
Experimental Protocols for Elucidating Mechanism of Action
A multi-faceted approach is required to fully characterize the mechanism of action of a novel morpholine-based compound. This involves confirming direct target binding, quantifying interaction thermodynamics, and assessing physiological effects.
Target Engagement and Binding Mode Confirmation
A. X-Ray Crystallography: Considered the gold standard, this technique provides high-resolution, atomic-level detail of the interaction between the morpholine compound and its target protein.[11]
-
Methodology:
-
Protein Expression and Purification: The target protein is expressed in a suitable system (e.g., E. coli, insect, or mammalian cells) and purified to homogeneity.[11]
-
Crystallization: The purified protein is crystallized, either in the presence of the morpholine ligand (co-crystallization) or by soaking the ligand into pre-formed protein crystals.[11]
-
X-ray Diffraction Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[11]
-
Structure Determination: The diffraction data is processed to generate an electron density map, from which the 3D structure of the protein-ligand complex is determined, revealing specific hydrogen bonds, hydrophobic interactions, and the binding orientation of the morpholine moiety.[11]
-
B. Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding interaction by directly measuring the heat released or absorbed as the ligand binds to the protein.[11]
-
Methodology:
-
Sample Preparation: The purified target protein is placed in the ITC sample cell, and the morpholine compound is loaded into a titration syringe.[11]
-
Titration: The compound is titrated into the protein solution in a series of small, precise injections.
-
Data Analysis: The resulting heat changes are measured after each injection. The data are fit to a binding model to determine the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[11]
-
Assessment of Cellular and PK Properties
C. Caco-2 Permeability Assay: This in vitro assay is widely used to predict the intestinal absorption and permeability of a drug candidate, which is critical for oral bioavailability.[12]
-
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded onto a semi-permeable membrane in a transwell plate and cultured for ~21 days until they differentiate into a polarized monolayer mimicking the intestinal epithelium.[12]
-
Assay: The morpholine compound is added to the apical (AP) side of the monolayer. Samples are collected from the basolateral (BL) side at various time points. The process is repeated in the reverse direction (BL to AP) to assess efflux.
-
Quantification: The concentration of the compound in the collected samples is measured using LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated, providing an estimate of in vivo absorption.[12]
-
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Chirality and its Effect on the Biological Function of Carbamate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The carbamate functional group is a cornerstone in modern medicinal chemistry, integral to the structure and function of numerous therapeutic agents and prodrugs.[1][2][3] Its unique properties, including chemical stability and the ability to modulate interactions with biological targets, make it a versatile moiety in drug design.[1][4] When a carbamate derivative possesses a stereogenic center, the dimension of chirality is introduced, leading to profound implications for its biological activity. This guide provides an in-depth exploration of how chirality governs the pharmacodynamic and pharmacokinetic profiles of carbamate derivatives, offering critical insights for drug discovery and development.
The Principle of Chirality in Drug Action
Chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to biology. Biological systems, composed of chiral building blocks like L-amino acids and D-sugars, create a chiral environment. Consequently, enzymes, receptors, and other protein targets can differentiate between the enantiomers (mirror-image isomers) of a chiral drug.[5]
This stereoselectivity often results in significant differences in the biological profiles of enantiomers:
-
Pharmacodynamics: One enantiomer, the eutomer , may exhibit the desired therapeutic effect, while the other, the distomer , may be less active, inactive, or even responsible for adverse effects.[6][7] The ratio of their potencies is known as the eudismic ratio.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of enantiomers can differ substantially, as the enzymes and transporters involved in these processes are also chiral.[8]
For carbamate derivatives, the three-dimensional arrangement of substituents around a chiral center dictates how the molecule fits into a binding pocket and how it is processed by metabolic enzymes, making the study of its stereoisomers essential.[9][10]
Quantitative Analysis: Stereoselectivity in Action
The influence of chirality is not merely qualitative; it results in measurable differences in potency, efficacy, and systemic exposure. The following tables summarize quantitative data for representative chiral carbamate derivatives, illustrating the profound impact of stereochemistry.
Pharmacodynamic Data: Enantiomeric Potency
The interaction with a biological target is often highly stereospecific. The data below for CNS-active carbamates and the well-known acetylcholinesterase inhibitor Rivastigmine highlight this principle.
| Compound/Derivative | Enantiomer | Target/Assay | Potency Metric (ED₅₀ / IC₅₀) | Reference |
| MBPC | (S)-MBPC | Rat Maximal Electroshock (MES) | 19 mg/kg | [10] |
| (R)-MBPC | Rat Maximal Electroshock (MES) | 39 mg/kg | [10] | |
| Racemic-MBPC | Rat Maximal Electroshock (MES) | 25 mg/kg | [10] | |
| MSPC | (S)-MSPC | Rat Maximal Electroshock (MES) | ~13 mg/kg (inferred) | [9][10] |
| (R)-MSPC | Rat Maximal Electroshock (MES) | > (S)-MSPC | [9] | |
| Rivastigmine | (S)-Rivastigmine | Acetylcholinesterase (AChE) | Potent Inhibitor (Eutomer) | [11] |
| (R)-Rivastigmine | Acetylcholinesterase (AChE) | Weak Inhibitor (Distomer) | [11] |
Table 1: Comparative anticonvulsant activity (ED₅₀) of MBPC and MSPC enantiomers and inhibitory potency of Rivastigmine enantiomers.
Pharmacokinetic Data: Stereoselective Disposition
Metabolic enzymes, particularly Cytochrome P450s, often exhibit stereoselectivity, leading to different rates of clearance and overall exposure for each enantiomer.[7]
| Compound | Enantiomer | Parameter | Value | Unit | Reference |
| MBPC | (S)-MBPC | Plasma AUC | 40 | µg·h/mL | [10] |
| (R)-MBPC | Plasma AUC | 24 | µg·h/mL | [10] | |
| (S)-MBPC | Brain AUC | 52 | µg·h/g | [10] | |
| (R)-MBPC | Brain AUC | 30 | µg·h/g | [10] | |
| (S)-MBPC | Clearance | Lower | - | [10] | |
| (R)-MBPC | Clearance | 65% Higher | - | [10] | |
| MSPC | (S)-MSPC | Plasma AUC | Higher | - | [9] |
| (R)-MSPC | Plasma AUC | Lower | - | [9] | |
| (S)-MSPC | Clearance | Lower | - | [9] | |
| (R)-MSPC | Clearance | 29% Higher | - | [9] |
Table 2: Comparative pharmacokinetic parameters of MBPC and MSPC enantiomers in rats following intraperitoneal administration. AUC (Area Under the Curve) reflects total drug exposure.
Signaling Pathways and Mechanisms of Action
To understand the differential effects of carbamate enantiomers, it is crucial to visualize their interaction with their biological targets. A primary mechanism for many therapeutic and insecticidal carbamates is the inhibition of cholinesterase enzymes.
Mechanism of Acetylcholinesterase (AChE) Inhibition
Carbamates act as "pseudo-irreversible" inhibitors of AChE. They mimic the natural substrate, acetylcholine, and bind to the enzyme's active site. The carbamate moiety is then transferred to a critical serine residue, forming a carbamylated enzyme. This complex is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine, effectively inactivating the enzyme for a period.[11][12][13] The stereochemistry of the inhibitor dictates the efficiency of this carbamylation process.
Caption: Mechanism of pseudo-irreversible AChE inhibition by a carbamate derivative.
Experimental Protocols
Characterizing the stereoselective properties of carbamate derivatives requires specific and robust experimental methodologies. The following sections detail key protocols for in vitro, in vivo, and analytical evaluation.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the potency of cholinesterase inhibitors by measuring the activity of the enzyme.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of each carbamate enantiomer against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Prepare stock solutions of the test compounds (each enantiomer and the racemate) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI).
-
Prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent).
-
-
Assay Procedure:
-
In a 96-well microplate, add the buffer, DTNB solution, and varying concentrations of the test compounds.
-
Add the enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the ATCI substrate solution.
-
The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate).
-
-
Data Acquisition and Analysis:
-
Measure the rate of color change by reading the absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral drugs - Wikipedia [en.wikipedia.org]
- 7. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 8. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: Synthesis of (S)-tert-butyl (morpholin-2-ylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (S)-tert-butyl (morpholin-2-ylmethyl)carbamate, a chiral morpholine derivative with applications in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the construction of the morpholine ring to form (S)-2-(aminomethyl)morpholine, followed by the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
Chiral morpholine scaffolds are prevalent in a wide range of biologically active compounds and approved pharmaceuticals. The defined stereochemistry of these molecules is often crucial for their pharmacological activity. (S)-tert-butyl (morpholin-2-ylmethyl)carbamate serves as a valuable building block in the synthesis of more complex molecules, where the Boc protecting group allows for selective manipulation of other functional groups. The following protocol outlines a reliable method for the preparation of this key intermediate.
Materials and Methods
Materials:
-
(S)-2-aminopropan-1-ol
-
2-(2-Chloroethoxy)acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
(S)-2-(aminomethyl)morpholine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C NMR)
-
Mass Spectrometer (MS)
-
Melting Point Apparatus
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Experimental Protocols
Step 1: Synthesis of (S)-2-(aminomethyl)morpholine
This procedure outlines a plausible synthetic route based on established methods for the synthesis of morpholines via reductive amination.
-
Reaction Setup: To a solution of (S)-2-aminopropan-1-ol (1.0 eq) in dichloroethane (DCE), add 2-(2-chloroethoxy)acetaldehyde (1.1 eq).
-
Reductive Amination: Stir the mixture at room temperature for 1 hour. Subsequently, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (S)-2-(aminomethyl)morpholine.
Step 2: Synthesis of (S)-tert-butyl (morpholin-2-ylmethyl)carbamate
This protocol describes the protection of the primary amine of (S)-2-(aminomethyl)morpholine using di-tert-butyl dicarbonate.
-
Reaction Setup: Dissolve (S)-2-(aminomethyl)morpholine (1.0 eq) in dichloromethane (DCM). To this solution, add triethylamine (1.2 eq).
-
Boc Protection: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield (S)-tert-butyl (morpholin-2-ylmethyl)carbamate as a solid.
Data Presentation
| Parameter | Value |
| Molecular Formula | C₁₀H₂₀N₂O₃ |
| Molecular Weight | 216.28 g/mol |
| Physical State | White to off-white solid |
| Yield | Typically >85% for the Boc-protection step |
| ¹H NMR (CDCl₃, ppm) | δ 4.88 (br s, 1H), 3.85 (m, 1H), 3.60 (m, 2H), 3.05 (m, 1H), 2.85 (m, 3H), 2.60 (m, 1H), 1.44 (s, 9H) |
| ¹³C NMR (CDCl₃, ppm) | δ 156.0, 79.5, 71.0, 67.0, 48.5, 46.0, 44.0, 28.4 |
| Mass Spec (ESI-MS) | m/z 217.1 [M+H]⁺ |
Note: NMR data is predicted and may vary slightly from experimental results.
Workflow Visualization
Application Note: Step-by-Step Boc Protection of 4-(Aminomethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, step-by-step protocol for the efficient synthesis of tert-butyl ((morpholin-4-yl)methyl)carbamate via the tert-butoxycarbonyl (Boc) protection of 4-(aminomethyl)morpholine. The Boc protecting group is essential in multi-step organic synthesis, particularly in medicinal chemistry and drug development, for temporarily masking the reactivity of a primary amine.[1][2][3] This protocol outlines the reaction setup, execution, workup, and purification, yielding the desired N-Boc protected product with high purity.
Introduction
The protection of amine functional groups is a fundamental and critical strategy in modern organic synthesis.[2] Among the various amine-protecting groups, the tert-butoxycarbonyl (Boc) group is widely employed due to its stability under a broad range of reaction conditions, including exposure to most bases and nucleophiles, and its facile removal under mild acidic conditions.[1][2][4] The reagent of choice for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1][4]
The reaction involves the nucleophilic attack of the primary amine of 4-(aminomethyl)morpholine on one of the carbonyl carbons of Boc anhydride. This process forms a stable carbamate, effectively shielding the amine's nucleophilicity and basicity from interfering with subsequent chemical transformations.[1][3] This protocol has been optimized for high yield and purity, making it suitable for demanding applications in pharmaceutical research and development.
Reaction Scheme
Caption: Boc protection of 4-(aminomethyl)morpholine.
Experimental Protocol
This protocol is adapted from established methods for the N-Boc protection of primary amines.[1][5]
Materials and Equipment
-
4-(Aminomethyl)morpholine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized Water
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(aminomethyl)morpholine (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equiv) to the solution.
-
Stir the mixture at room temperature for approximately 5 minutes until all components are fully dissolved.[1]
-
-
Reaction Execution:
-
Cool the reaction flask to 0 °C using an ice bath.
-
To the cooled, stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 to 1.5 equiv) in a single portion.[1]
-
Continue stirring the reaction mixture at 0 °C for at least 2 hours.
-
After 2 hours, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
-
Workup:
-
Washing and Isolation:
-
Wash the combined organic layers sequentially with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][2]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude tert-butyl ((morpholin-4-yl)methyl)carbamate.
-
-
Purification (if necessary):
Data Summary
The following table summarizes the typical quantities and conditions for the Boc protection of 4-(aminomethyl)morpholine on a 10 mmol scale.
| Parameter | Value | Notes |
| 4-(Aminomethyl)morpholine | 1.14 g (10 mmol, 1.0 equiv) | Starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | 2.40 g (11 mmol, 1.1 equiv) | Boc-donating reagent |
| Triethylamine (TEA) | 2.09 mL (15 mmol, 1.5 equiv) | Base |
| THF / Water (2:1) | 30 mL | Solvent system |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling improves selectivity |
| Reaction Time | 6 - 14 hours | Monitor by TLC |
| Expected Yield | >90% | Typical for this reaction type |
Experimental Workflow
Caption: Workflow for Boc protection of 4-(aminomethyl)morpholine.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Di-tert-butyl dicarbonate can be an irritant. Avoid inhalation and contact with skin and eyes.
-
Triethylamine is a corrosive and flammable liquid. Handle with care.
-
Organic solvents like THF and DCM are flammable and should be handled away from ignition sources.
References
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols for the Use of tert-Butyl (Morpholin-2-ylmethyl)carbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (morpholin-2-ylmethyl)carbamate is a valuable building block in peptide synthesis for the introduction of a morpholine moiety as a scaffold. The morpholine ring can impart unique structural and physicochemical properties to peptides, including enhanced proteolytic stability, improved solubility, and the potential for novel receptor interactions.[1] The Boc (tert-butyloxycarbonyl) protecting group on the exocyclic amine allows for its seamless integration into standard Boc-based solid-phase peptide synthesis (SPPS) protocols.
These application notes provide detailed protocols for the incorporation of this compound into peptide chains, including coupling strategies, deprotection, and final cleavage from the resin.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O₃ |
| Molecular Weight | 216.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DCM, and other common organic solvents used in peptide synthesis. |
Application in Peptide Synthesis
The primary application of this compound in peptide synthesis is to introduce a morpholin-2-ylmethylamino group at the N-terminus or within a peptide sequence. This modification can serve several purposes:
-
Peptidomimetic Design: The morpholine scaffold can act as a conformational constraint, inducing specific secondary structures such as β-turns.
-
Improved Pharmacokinetics: The hydrophilic nature of the morpholine ring can enhance the aqueous solubility and metabolic stability of peptides.[1]
-
Linker for Conjugation: The secondary amine of the morpholine ring can be a point of attachment for other molecules, such as imaging agents or therapeutic payloads, after peptide synthesis is complete.
Experimental Protocols
The incorporation of this compound into a peptide sequence follows the general principles of Boc-based solid-phase peptide synthesis (SPPS). Due to the steric hindrance of the secondary amine that will be acylated, optimized coupling conditions are recommended.
Protocol 1: Manual Boc-SPPS Incorporation of this compound
This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin (e.g., on Merrifield or PAM resin)
-
This compound
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Deprotection reagent: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization reagent: 10% DIEA in DMF
-
Washing solvents: DMF, DCM, IPA
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DMF.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes (pre-wash).
-
Drain the solution.
-
Add fresh 50% TFA in DCM and agitate for 20-30 minutes.[2]
-
Drain the deprotection solution.
-
-
Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).
-
Neutralization:
-
Add a 10% solution of DIEA in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution.
-
Wash the resin with DMF (3x).
-
-
Coupling Reaction (Activation and Acylation):
-
In a separate vessel, prepare the activation solution:
-
Dissolve this compound (3-5 equivalents relative to resin loading) and HBTU or HATU (3-5 equivalents) in a minimal amount of DMF.
-
Add DIEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
-
Drain the DMF from the resin.
-
Add the pre-activated solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Due to steric hindrance, a longer coupling time or a double coupling may be necessary.[3]
-
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling. A negative test (yellow beads) indicates a complete reaction. If the test is positive, a second coupling is recommended.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and IPA (3x).
-
Chain Elongation: The resin is now ready for the deprotection of the newly incorporated Boc group and the coupling of the next amino acid.
Quantitative Data for Coupling
| Parameter | Recommended Value | Notes |
| Building Block Excess | 3 - 5 equivalents | A higher excess helps to drive the sterically hindered coupling to completion.[3] |
| Coupling Reagent Excess | 3 - 5 equivalents | HATU is generally more effective for hindered couplings than HBTU.[4] |
| Base (DIEA) Excess | 6 - 10 equivalents | |
| Coupling Time | 2 - 4 hours | Monitor with a Kaiser test; double coupling may be required. |
| Typical Coupling Efficiency | >95% (with double coupling) |
Protocol 2: Deprotection of the Morpholine Moiety's Boc Group
This step is performed after the incorporation of the this compound and before the coupling of the subsequent amino acid.
Procedure:
The deprotection of the Boc group from the morpholine moiety follows the standard Boc deprotection protocol outlined in Protocol 1, steps 2 and 3.
-
Treat the resin with 50% TFA in DCM for 20-30 minutes.[2][5]
-
Wash the resin thoroughly with DCM, IPA, and DMF.
-
Neutralize the resulting trifluoroacetate salt with 10% DIEA in DMF.
-
Wash the resin with DMF to prepare for the next coupling step.
Protocol 3: Final Cleavage and Deprotection
This protocol is for the cleavage of the completed peptide from the resin and the removal of any remaining side-chain protecting groups. The specific cleavage cocktail will depend on the resin and the amino acid composition of the peptide. A common "high-acid" cleavage method is described below.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Incubate at -20°C for at least 1 hour to maximize precipitation.
-
Pellet the peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and re-centrifuge.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase HPLC.
Visualized Workflows
Incorporation of the Morpholine Moiety
Caption: Workflow for the incorporation and deprotection of the morpholine moiety in SPPS.
Final Cleavage and Purification
Caption: Workflow for the final cleavage and purification of the morpholine-modified peptide.
Conclusion
The use of this compound provides a straightforward and effective method for introducing a morpholine scaffold into synthetic peptides using standard Boc-SPPS chemistry. While the coupling of this building block requires consideration of steric hindrance, the use of potent activating agents and optimized reaction conditions can ensure high incorporation efficiency. The resulting morpholine-modified peptides are of significant interest for the development of novel therapeutics and research tools with enhanced properties.
References
Application Notes and Protocols for Carbamate Formation with Di-tert-butyl Dicarbonate
Introduction
The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and the mild acidic conditions required for its removal.[1] Di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), is the most common reagent for the introduction of the Boc group, leading to the formation of a stable carbamate.[2][3] These N-tert-butoxycarbonyl derivatives effectively mask the nucleophilicity and basicity of the amine, allowing for subsequent chemical transformations on other parts of the molecule that would otherwise be incompatible with a free amine.[1] This document provides detailed experimental protocols for the formation of carbamates using di-tert-butyl dicarbonate under various conditions.
General Principles of Boc Protection
The reaction of an amine with di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.[1][4] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide gas.[1] The reaction can be carried out under aqueous or anhydrous conditions and is often facilitated by the presence of a base.[5] Common bases include sodium bicarbonate, sodium hydroxide, triethylamine (TEA), and 4-dimethylaminopyridine (DMAP).[6][7] The choice of solvent and base depends on the solubility and reactivity of the amine substrate.
Experimental Protocols
Herein, we provide detailed methodologies for the Boc protection of amines under different reaction conditions.
Protocol 1: General Procedure for Boc Protection of a Primary Amine under Aqueous Conditions
This protocol is suitable for amines that are soluble in aqueous solvent mixtures.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in a 2:1 v/v mixture of water and tetrahydrofuran (THF).[8]
-
Addition of Base: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution and stir at room temperature for 5 minutes until all solids are dissolved.[8]
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.[8]
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equivalents) to the solution in one portion.[8]
-
Reaction: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Work-up:
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[8][9] For many substrates, this procedure yields a product of high purity without further purification.[8]
Protocol 2: General Procedure for Boc Protection under Anhydrous Conditions
This protocol is suitable for amines that are soluble in organic solvents.
-
Reaction Setup: Dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.[1] For amines with low nucleophilicity, 4-(dimethylamino)pyridine (DMAP) can be used as a catalyst (0.1 equivalents).[3][6]
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.2 equivalents) portion-wise to the stirred solution.[1][6]
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.[6]
-
Work-up:
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[6] Filter and concentrate the solution under reduced pressure to yield the crude product.[6]
-
Purification: If necessary, purify the product by column chromatography on silica gel.[6]
Protocol 3: Catalyst-Free N-Boc Protection in Water-Acetone
This eco-friendly protocol is effective for a variety of amines.
-
Reaction Setup: In a 50 mL round-bottom flask, add the amine (1 mmol) to a mixture of 9.5 mL of distilled water and 0.5 mL of acetone. Stir the mixture at room temperature for a few minutes.[9]
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) to the mixture.[8][9]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 8-12 minutes.[9]
-
Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting amine.[9]
-
Work-up:
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[9]
-
Purification: The residue can be purified by column chromatography on silica gel if necessary.[9]
Data Presentation
The following table summarizes the reaction conditions and outcomes for the Boc protection of various amines.
| Entry | Amine Substrate | (Boc)₂O (equiv.) | Base (equiv.) | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | General Primary Amines | 1.5 | TEA or DIPEA (3.0) | Water/THF (2:1) | 0°C to RT | 6 h | High | [8] |
| 2 | Benzylamine | 1.0 | - | Water/Acetone (9.5:0.5) | RT | 8 min | 98 | [8][9] |
| 3 | 3-Chloroaniline | 1.0 | - | Water | RT | 4 h | - | [8] |
| 4 | General Amines | 1.1 - 1.2 | Triethylamine (1.1 - 1.5) | Anhydrous DCM or THF | RT | Varies | High | [6] |
| 5 | Structurally Diverse Amines | 1.0 | - | Water/Acetone (9.5:0.5) | RT | 8-12 min | High | [9] |
| 6 | 1,2,3,6-Tetrahydropyridine | - | 1,2,3,6-Tetrahydropyridine (1.5) | - | RT | Overnight | 89 | [10] |
Mandatory Visualization
Caption: General Experimental Workflow for Boc Protection.
References
- 1. benchchem.com [benchchem.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. Application of Boc-anhydride [en.highfine.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
Application of tert-butyl (morpholin-2-ylmethyl)carbamate as a Chiral Building Block: A Guide for Researchers
Introduction
Tert-butyl (morpholin-2-ylmethyl)carbamate, a chiral morpholine derivative, is a valuable building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, known to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The presence of a chiral center at the 2-position and a protected primary amine at the methyl substituent makes this compound a versatile synthon for the construction of enantiomerically pure pharmaceuticals and other bioactive compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in organic synthesis.
Key Applications
The primary application of this compound lies in its use as a precursor for substituted morpholine derivatives. The Boc (tert-butyloxycarbonyl) protecting group on the primary amine allows for selective functionalization of the morpholine ring nitrogen. Subsequent deprotection of the Boc group reveals the primary amine, which can then be further modified, enabling the synthesis of a wide array of complex structures.
1. Synthesis of N-Substituted Morpholine Derivatives: The secondary amine of the morpholine ring can undergo various transformations, such as N-alkylation and N-arylation, to introduce diverse substituents. This is a key strategy for exploring the structure-activity relationship (SAR) in drug discovery programs.
2. Elaboration to Fused Bicyclic Systems: The bifunctional nature of this building block allows for its use in the construction of more complex heterocyclic systems, such as piperazines and fused morpholines. These scaffolds are of significant interest in the development of novel therapeutics.
Data Presentation
While specific quantitative data for reactions commencing directly from this compound is not extensively available in the public literature, the following table presents representative yields for analogous transformations on similar Boc-protected amino alcohol derivatives, which serve as a reasonable proxy for expected outcomes.
| Transformation | Substrate | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Arylation | N-Boc-amino alcohol derivative | Ar-Br, NaOtBu, Pd₂(dba)₃, Ligand | Toluene | 40-80 | - | Moderate to Good | [1] |
| Boc Deprotection | Boc-protected amine | TFA or HCl | DCM or Dioxane | 0 - RT | 0.5 - 4 | High | [2] |
| Cyclization to Fused Heterocycle | Smiles rearrangement precursor from a Boc-protected diamine | DBU | DMF | RT | - | Good | [3] |
Experimental Protocols
The following protocols are detailed methodologies for key transformations involving this compound and its derivatives.
Protocol 1: N-Alkylation of the Morpholine Ring
This protocol describes a general procedure for the alkylation of the secondary amine of the morpholine ring.
Materials:
-
(S)-tert-butyl (morpholin-2-ylmethyl)carbamate
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (S)-tert-butyl (morpholin-2-ylmethyl)carbamate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.
Protocol 2: Boc-Deprotection to Yield the Free Diamine
This protocol outlines the removal of the Boc protecting group to furnish the corresponding primary amine.
Materials:
-
N-substituted this compound
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure using TFA:
-
Dissolve the Boc-protected amine (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Procedure using HCl in Dioxane:
-
Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC. Upon completion, the product often precipitates as the hydrochloride salt.
-
The salt can be isolated by filtration or the solvent can be removed under reduced pressure.
-
To obtain the free amine, the hydrochloride salt can be neutralized with a base such as sodium hydroxide or sodium bicarbonate.
Mandatory Visualizations
Synthesis Workflow
Caption: General synthetic workflow utilizing the chiral building block.
Logical Relationship of Functional Groups
Caption: Key functional groups and their synthetic utility.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acid-Catalyzed Deprotection of Boc-Aminomethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the acid-catalyzed deprotection of tert-butyloxycarbonyl (Boc)-protected aminomethylmorpholine. The Boc protecting group is widely utilized in organic synthesis, particularly in pharmaceutical development, due to its stability and facile cleavage under acidic conditions.[1] This guide outlines the mechanism of deprotection, compares common acidic reagents, provides detailed experimental protocols, and discusses potential side reactions and mitigation strategies. While specific quantitative data for Boc-aminomethylmorpholine is limited in published literature, data for the closely related N-Boc morpholine is presented, alongside general protocols applicable to a wide range of Boc-protected amines.
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the protection strategy for amines in multi-step organic synthesis. Its widespread use is attributed to its stability in a variety of reaction conditions, including basic and nucleophilic environments, while being readily removable under acidic conditions.[1] This orthogonality is crucial in the synthesis of complex molecules such as peptides and pharmaceutical intermediates.[2]
The acid-catalyzed deprotection of a Boc-protected amine proceeds via a carbamate hydrolysis mechanism.[3] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by an acid.[1] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1] The unstable carbamic acid subsequently undergoes spontaneous decarboxylation to yield the free amine and carbon dioxide.[1][4] The liberated amine is typically protonated by the acid in the reaction medium, forming an amine salt as the final product.[1]
A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic sites on the substrate or in the reaction mixture.[5] This can be minimized by the addition of scavengers.[6]
Comparative Data of Deprotection Methods for Boc-Protected Morpholines
| Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Heteropolyacid (H6P2W18O62·14H2O) | Dichloromethane (DCM) | Room Temperature | 4 min | 85 | [7] |
| Thermal (No Catalyst) | Trifluoroethanol (TFE) | 150 °C | 60 min | ~50 (Conversion) | [5] |
Experimental Protocols
The following are general protocols for the acid-catalyzed deprotection of Boc-protected amines, which can be adapted for Boc-aminomethylmorpholine.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a common and generally rapid method for Boc deprotection.[8]
Materials:
-
Boc-aminomethylmorpholine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-aminomethylmorpholine in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add TFA. A typical concentration is 20-50% (v/v) of TFA in DCM.[8] The addition should be done cautiously as the reaction can be exothermic and involve the evolution of gas (CO₂).
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 30 minutes to a few hours.[8]
-
Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected aminomethylmorpholine. Further purification can be performed by chromatography or crystallization if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method often yields the hydrochloride salt of the amine, which can be advantageous for purification and handling as it is often a crystalline solid.[3][8]
Materials:
-
Boc-aminomethylmorpholine
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve the Boc-aminomethylmorpholine in a minimal amount of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. In many cases, the hydrochloride salt of the deprotected amine will precipitate out of the solution.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, it can be collected by filtration. Wash the solid with anhydrous diethyl ether to remove any residual starting material and solvent.
-
If a precipitate does not form, the solvent and excess HCl can be removed under reduced pressure. The resulting residue can then be triturated with anhydrous diethyl ether to induce precipitation of the hydrochloride salt.
-
Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Signaling Pathways and Experimental Workflows
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection.
General Experimental Workflow for Boc Deprotection```dot
Potential Side Reactions and Mitigation
The primary side reaction of concern during acid-catalyzed Boc deprotection is the alkylation of nucleophiles by the generated tert-butyl cation. I[5]n the case of aminomethylmorpholine, the morpholine nitrogen itself is a potential site for tert-butylation, although this is less likely once it is protonated in the acidic medium. If the substrate contains other nucleophilic functional groups (e.g., indoles, thiols), tert-butylation can become a significant issue.
[6]Mitigation Strategy: The use of "scavengers" is a common strategy to trap the tert-butyl cation. S[6]cavengers are nucleophilic species added to the reaction mixture that are more reactive towards the carbocation than the substrate or product. Common scavengers include:
-
Triisopropylsilane (TIS): A very effective carbocation scavenger.
-
Anisole or Thioanisole: These can be used to trap the tert-butyl cation through Friedel-Crafts alkylation.
[1]When using scavengers, they are typically added to the reaction mixture along with the acid. The choice and amount of scavenger will depend on the specific substrate and the reaction conditions.
Conclusion
The acid-catalyzed deprotection of Boc-aminomethylmorpholine is a fundamental transformation in synthetic organic chemistry. While both TFA and HCl are effective reagents for this purpose, the choice between them will depend on the specific requirements of the synthesis, including the presence of other acid-sensitive functional groups and the desired final form of the product. The provided protocols and workflow diagrams offer a comprehensive guide for researchers to successfully perform this deprotection and navigate potential challenges. Careful monitoring of the reaction and consideration of potential side reactions are key to achieving high yields and purity.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note: HPLC Analysis of tert-Butyl (Morpholin-2-ylmethyl)carbamate Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of tert-butyl (morpholin-2-ylmethyl)carbamate and its related reaction mixtures using High-Performance Liquid Chromatography (HPLC). The described method is suitable for monitoring reaction progress, assessing product purity, and identifying potential impurities. This document includes a comprehensive experimental protocol, data presentation guidelines, and workflow visualizations to aid researchers in implementing this analytical method.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group is common in organic synthesis for the temporary protection of amine functionalities.[1][2] Monitoring the progress of reactions involving this compound and ensuring the purity of the final product is critical for reliable downstream applications. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely adopted technique for the analysis of such compounds due to its high resolution and quantitative accuracy.[3][4] This note outlines a standard RP-HPLC method with UV detection for the routine analysis of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on established methods for the analysis of Boc-protected amines and carbamate compounds.[3][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Elution: A typical gradient could be:
-
0-20 min, 5-95% B
-
20-25 min, 95% B
-
25-26 min, 95-5% B
-
26-30 min, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Note on Boc Group Stability: The Boc protecting group is generally stable under typical RP-HPLC conditions using 0.1% TFA. However, prolonged exposure to acidic conditions, especially during fraction collection and solvent evaporation, can lead to deprotection.[6] It is advisable to neutralize collected fractions if the product is to be recovered.
Sample Preparation
-
Accurately weigh approximately 1 mg of the reaction mixture or final product.
-
Dissolve the sample in 1 mL of the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA).
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Potential Impurities and their Monitoring
During the synthesis or deprotection of this compound, several impurities may be present. The HPLC method described should be capable of separating the main component from these potential impurities.
| Compound Name | Structure | Notes |
| This compound | (Structure of the main compound) | The desired product. |
| Morpholin-2-ylmethanamine | (Structure of the deprotected amine) | Resulting from the loss of the Boc group. |
| Di-tert-butyl dicarbonate (Boc Anhydride) | (Structure of Boc Anhydride) | Unreacted starting material in a protection reaction. |
| tert-Butanol | (Structure of tert-Butanol) | A common byproduct of Boc deprotection. |
| Starting materials | (Generic structure of starting materials) | Any unreacted precursors from the specific synthesis. |
Data Presentation
Quantitative data from the HPLC analysis should be summarized for clear comparison. The following table provides a template for reporting results.
| Sample ID | Peak Name | Retention Time (min) | Peak Area (%) |
| Reaction Crude | Impurity 1 | 3.5 | 5.2 |
| Reaction Crude | Starting Material | 5.8 | 10.1 |
| Reaction Crude | Product | 12.2 | 84.7 |
| Purified Product | Product | 12.2 | 99.8 |
| Purified Product | Impurity 2 | 15.1 | 0.2 |
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the HPLC analysis of a reaction involving this compound.
Caption: Workflow for HPLC analysis of this compound reactions.
Logical Relationship of Analytical Steps
This diagram shows the logical progression and decision-making process in the analytical workflow.
Caption: Decision-making process based on HPLC purity assessment.
References
Application Notes and Protocols for the Purification of tert-butyl (morpholin-2-ylmethyl)carbamate using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of tert-butyl (morpholin-2-ylmethyl)carbamate via column chromatography. The inherent basicity of the morpholine moiety presents unique challenges during silica gel chromatography, often leading to poor separation and product recovery. These application notes offer a systematic approach to overcome these issues, ensuring high purity of the final compound.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its purification is a critical step to ensure the integrity of subsequent synthetic transformations and biological assays. The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing, streaking, and sometimes irreversible adsorption. This protocol outlines the use of a modified eluent system to mitigate these effects and achieve efficient purification.
Challenges in Purification
The primary challenge in the chromatographic purification of morpholine-containing compounds on silica gel is the acid-base interaction between the basic analyte and the acidic stationary phase. This can result in:
-
Peak Tailing: The compound elutes slowly and asymmetrically from the column, leading to broad peaks and poor resolution.
-
Irreversible Adsorption: A portion of the compound may bind permanently to the silica gel, resulting in low recovery.
-
Poor Separation: Tailing peaks can co-elute with impurities, making it difficult to obtain the desired product in high purity.
To address these issues, a common strategy is to add a small amount of a basic modifier, such as triethylamine (Et₃N), to the mobile phase. The triethylamine competes with the morpholine nitrogen for binding to the acidic sites on the silica gel, effectively masking them and allowing the desired compound to elute more symmetrically.
Experimental Protocols
This section details the recommended procedure for the purification of this compound using flash column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Technical grade solvents (n-Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
Triethylamine (Et₃N)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass chromatography column
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Staining solution (e.g., potassium permanganate or ninhydrin)
Method Development using Thin Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to achieve a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound, as this typically translates to good separation on a column.
-
Prepare Eluent Systems: Prepare small volumes of different solvent mixtures. Good starting points for Boc-protected amines and morpholine derivatives are mixtures of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate.
-
Visualize the Plate: Once the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compound is not UV-active, use a chemical stain.
-
Optimize the Eluent:
-
If the Rƒ is too low (compound stays near the baseline), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or methanol).
-
If the Rƒ is too high (compound runs with the solvent front), decrease the polarity of the eluent.
-
If the spots are tailing, add 0.5-1% (v/v) of triethylamine to the eluent system and re-run the TLC. This should result in more symmetrical spots.
-
Column Chromatography Protocol
Once an optimal eluent system has been identified via TLC, proceed with the column chromatography.
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material. A general guideline is to use a 30:1 to 50:1 ratio of silica gel to crude product by weight.
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase (e.g., hexane or dichloromethane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Use gentle air pressure to pack the column firmly.
-
Add a thin layer of sand to the top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column to begin the elution process.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the compound by TLC analysis of the collected fractions. Spot the fractions on a TLC plate alongside a spot of the crude mixture and a pure standard if available.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting product under high vacuum to remove any residual solvent.
-
Data Presentation
The following table summarizes typical parameters for the column chromatography of Boc-protected amines and morpholine derivatives. The exact values for this compound should be determined empirically following the protocol in Section 3.
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Common solvent systems offering a good range of polarity. |
| Mobile Phase Modifier | 0.5-1% (v/v) Triethylamine (Et₃N) | Neutralizes acidic silanol groups, preventing peak tailing.[1] |
| Target Rƒ (TLC) | 0.2 - 0.4 | Provides optimal separation on the column. |
| Silica to Compound Ratio | 30:1 to 50:1 (w/w) | Ensures sufficient separation capacity. |
Visualizations
The following diagram illustrates the general workflow for the purification of this compound using column chromatography.
References
Application Note: LC-MS Protocol for Monitoring Morpholine Carbamate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of carbamates is a fundamental transformation in organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. Morpholine carbamates, in particular, are prevalent structural motifs in many biologically active compounds. The reaction typically involves the addition of morpholine to an isocyanate. Monitoring the progress of this reaction is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. Liquid chromatography coupled with mass spectrometry (LC-MS) is an ideal analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[1][2][3] This application note provides a detailed protocol for the real-time monitoring of morpholine carbamate synthesis using a standard LC-MS system.
Reaction Scheme
The protocol will focus on the model reaction between morpholine and phenyl isocyanate to yield morpholine-4-carboxanilide.
-
Morpholine: A cyclic secondary amine.
-
Phenyl Isocyanate: An aromatic isocyanate.
-
Morpholine-4-carboxanilide: The resulting carbamate product.
This reaction is typically rapid and can be monitored at various time points to determine the rate of formation of the product and the consumption of the reactants.
Experimental Protocols
1. Materials and Reagents
-
Phenyl Isocyanate (Molecular Weight: 119.12 g/mol )
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Reaction solvent (e.g., Dichloromethane, Tetrahydrofuran)
2. Instrumentation
-
A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
A single quadrupole or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
3. Synthesis Reaction Setup
-
In a clean, dry reaction vessel, dissolve morpholine (1.0 mmol) in the chosen reaction solvent (10 mL).
-
Add phenyl isocyanate (1.0 mmol) to the solution while stirring at room temperature.
-
Immediately withdraw the first time-point sample (t=0) and quench as described in the sample preparation protocol.
-
Continue to withdraw aliquots at regular intervals (e.g., 5, 15, 30, 60 minutes) to monitor the reaction progress.
4. Sample Preparation for LC-MS Analysis
-
Withdraw 10 µL of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 990 µL of a 50:50 acetonitrile/water mixture containing 0.1% formic acid in a 1.5 mL autosampler vial. This large dilution factor is necessary to stop the reaction and prepare the sample for injection.
-
Vortex the vial for 10 seconds to ensure homogeneity.
-
The sample is now ready for LC-MS analysis.
5. LC-MS Method
A generic LC-MS method suitable for monitoring this reaction is detailed below. Method optimization may be required based on the specific instrumentation used.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% B to 95% B over 5 minutes is a good starting point.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.[1]
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher specificity.[9]
-
SIM Ions to Monitor:
-
Morpholine: [M+H]⁺ = m/z 88.1
-
Phenyl Isocyanate: This compound is highly reactive and may not be readily observed. Monitoring its disappearance can be challenging.
-
Morpholine-4-carboxanilide: [M+H]⁺ = m/z 207.2
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
The progress of the reaction can be monitored by tracking the peak areas of the starting material (morpholine) and the product (morpholine-4-carboxanilide).
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) | Expected Retention Time (min) |
| Morpholine | C₄H₉NO | 87.12 | 88.1 | Early eluting |
| Phenyl Isocyanate | C₇H₅NO | 119.12 | N/A | Mid-eluting |
| Morpholine-4-carboxanilide | C₁₁H₁₄N₂O₂ | 206.24 | 207.2 | Late eluting |
Mandatory Visualizations
Caption: Workflow for LC-MS monitoring of carbamate synthesis.
Conclusion
This application note provides a straightforward and robust LC-MS protocol for monitoring the synthesis of morpholine carbamates. The method is rapid, requires minimal sample preparation, and provides real-time quantitative data on the progress of the reaction. By monitoring the disappearance of starting materials and the appearance of the desired product, researchers can efficiently optimize reaction conditions to improve yield and purity. The principles outlined in this protocol can be readily adapted to monitor a wide variety of other carbamate synthesis reactions.
References
- 1. DE10161272A1 - Preparation of isocyanate from carbamate, useful e.g. as monomers, by decomposition in presence of compound that scavenges reactive decomposition products - Google Patents [patents.google.com]
- 2. Synthesis of organic carbamates as polyurethane raw materials from CO2: the quest for metal alkoxides as regenerable reagents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. Morpholine, 99% | Fisher Scientific [fishersci.ca]
- 7. Morpholine [webbook.nist.gov]
- 8. amines.com [amines.com]
- 9. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of Tert-butyl Carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the safe handling, storage, and stability of tert-butyl carbamate. Adherence to these protocols is essential for ensuring personnel safety, maintaining the integrity of the compound, and achieving reliable results in research and development.
Chemical and Physical Properties
Tert-butyl carbamate is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is the foundation for safe handling and storage practices.
Table 1: Physicochemical Properties of Tert-butyl Carbamate
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO₂ | [1] |
| Molecular Weight | 117.15 g/mol | [1] |
| Appearance | Off-white solid | [2] |
| Melting Point | 105 - 109 °C | [2] |
| Boiling Point | Not available | [2] |
| Solubility | Insoluble in water. Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether. | [3][4] |
| Flash Point | Not available | [2] |
| Autoignition Temperature | Not available | [2] |
Safe Handling and Personal Protective Equipment (PPE)
Due to its potential for causing eye, skin, and respiratory tract irritation, appropriate personal protective equipment must be worn when handling tert-butyl carbamate.[3] All handling of the solid and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Wear safety glasses with side shields or goggles. | Protects against dust particles and splashes. |
| Hand Protection | Wear protective gloves (e.g., nitrile rubber, neoprene). Inspect gloves before use. | Prevents skin contact. |
| Skin and Body Protection | Wear a lab coat and long-sleeved clothing. | Provides a barrier against accidental skin exposure. |
| Respiratory Protection | For dusty conditions, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask is recommended. | Minimizes inhalation of airborne particles. |
Storage Conditions and Stability
Tert-butyl carbamate is stable under recommended storage conditions.[4] However, its stability can be compromised by exposure to high temperatures and incompatible materials.
Table 3: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Prevents thermal degradation. |
| Atmosphere | Keep container tightly closed in a well-ventilated area. | Protects from moisture and atmospheric contaminants. |
| Incompatible Materials | Strong oxidizing agents. | Avoids potentially hazardous reactions. |
| Container | Store in the original, tightly sealed container. | Ensures integrity and prevents contamination. |
Degradation Pathways
Tert-butyl carbamate is susceptible to degradation under certain conditions, primarily through thermal decomposition and hydrolysis.
-
Thermal Decomposition: At elevated temperatures, tert-butyl carbamate can decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3]
A logical workflow for assessing and mitigating degradation is presented below.
Caption: Decision tree for the initial handling and storage of tert-butyl carbamate.
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of tert-butyl carbamate under various stress conditions.
Objective: To identify potential degradation products and degradation pathways.
Materials:
-
Tert-butyl carbamate
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of tert-butyl carbamate in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid tert-butyl carbamate in an oven at 80°C for 48 hours. Dissolve a known amount in acetonitrile for analysis.
-
Photolytic Degradation: Expose the solid and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an appropriate volume of NaOH or HCl, respectively.
-
Analyze all stressed samples, along with a non-stressed control sample, using a suitable stability-indicating HPLC method. A reverse-phase C18 column is a common starting point.
-
Use a photodiode array (PDA) detector to monitor peak purity and a mass spectrometer to identify degradation products.
-
The following diagram illustrates the experimental workflow for a forced degradation study.
Caption: General workflow for conducting a forced degradation study of tert-butyl carbamate.
Spill, Leak, and Disposal Procedures
In the event of a spill or leak, it is crucial to follow established safety procedures to minimize exposure and environmental contamination.
Spill and Leak Cleanup
-
Small Spills:
-
Wear appropriate PPE.[3]
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[3] Avoid generating dust.[3]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5]
-
Clean the spill area with a suitable solvent, followed by soap and water.[5]
-
-
Large Spills:
Waste Disposal
All waste containing tert-butyl carbamate should be considered chemical waste.[5]
-
Collect all waste, including contaminated PPE, in a clearly labeled, sealed, and compatible waste container.[5]
-
Dispose of the waste in accordance with local, state, and federal regulations.[5] Do not empty into drains.[2]
Summary of Quantitative Stability Data
While comprehensive quantitative stability data for tert-butyl carbamate in solution is limited in publicly available literature, some data on its gas-phase thermal decomposition is available.
Table 4: Gas-Phase Thermal Decomposition Kinetics of Tert-butyl Carbamate
| Temperature Range (°C) | Arrhenius Equation | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
| 200 - 280 | log k (s⁻¹) = (13.02 ± 0.46) - (161.6 ± 4.7) / (2.303 RT) | 161.6 ± 4.7 | 1.05 x 10¹³ |
Data from a study on the gas-phase elimination kinetics.
For solution-state stability, it is recommended that researchers generate their own data using the forced degradation protocol outlined in this document.
By following these guidelines, researchers, scientists, and drug development professionals can ensure the safe and effective use of tert-butyl carbamate in their work.
References
- 1. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: The Morpholine Scaffold in Asymmetric Catalysis
Introduction
The morpholine moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active compounds. The precise three-dimensional arrangement of substituents on the morpholine ring is often critical for therapeutic efficacy, making enantioselective synthesis a paramount objective for researchers in drug discovery and development. While tert-butyl (morpholin-2-ylmethyl)carbamate serves as a valuable chiral building block, this document focuses on a significant application of the broader morpholine scaffold in asymmetric catalysis: the synthesis of highly enantioenriched 2-substituted chiral morpholines via catalytic asymmetric hydrogenation. This method provides an efficient and atom-economical route to these valuable compounds, which are key intermediates for various drug candidates.
Application Note: Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines
A highly effective method for the synthesis of 2-substituted chiral morpholines is the asymmetric hydrogenation of N-acyl protected 2-substituted 3,4-dihydro-2H-1,4-oxazines (dehydromorpholines).[1][2][3][4][5] This reaction is typically catalyzed by a rhodium complex bearing a chiral bisphosphine ligand with a large bite angle, such as (R,R,R)-SKP.[1][2][3] The N-acyl group is crucial for the activation of the enamine substrate, enabling high reactivity and enantioselectivity.[3] This approach offers several advantages, including high yields, exceptional enantioselectivities (often up to 99% ee), and a broad substrate scope.[1][2][3][4] The resulting chiral morpholines can be readily deprotected and further functionalized to generate advanced intermediates for the synthesis of bioactive molecules.[1]
Quantitative Data Summary
The following table summarizes the results for the rhodium-catalyzed asymmetric hydrogenation of various 2-substituted dehydromorpholines, demonstrating the efficiency and versatility of this method.
| Entry | Substrate (R) | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | Phenyl | (R,R,R)-SKP | Toluene | 98 | 92 |
| 2 | 4-Trifluoromethylphenyl | (R,R,R)-SKP | Toluene | 99 | 94 |
| 3 | 4-Fluorophenyl | (R,R,R)-SKP | Toluene | 99 | 93 |
| 4 | 4-Chlorophenyl | (R,R,R)-SKP | Toluene | 99 | 93 |
| 5 | 4-Bromophenyl | (R,R,R)-SKP | Toluene | 99 | 93 |
| 6 | 4-Methoxyphenyl | (R,R,R)-SKP | Toluene | 99 | 94 |
| 7 | 3-Methoxyphenyl | (R,R,R)-SKP | Toluene | 99 | 93 |
| 8 | 2-Methoxyphenyl | (R,R,R)-SKP | Toluene | 99 | 90 |
| 9 | 2-Naphthyl | (R,R,R)-SKP | Toluene | 99 | 94 |
| 10 | 2-Thienyl | (R,R,R)-SKP | Toluene | 99 | 93 |
Reaction Conditions: Substrate (0.1 mmol), [Rh(cod)₂]SbF₆ (1 mol%), Ligand (1.1 mol%), H₂ (50 atm), Solvent (1 mL), 25 °C, 12 h.[1][2]
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines
This protocol describes a typical procedure for the rhodium-catalyzed asymmetric hydrogenation of an N-acyl protected 2-substituted dehydromorpholine.
Materials:
-
2-Substituted-N-acyl-3,4-dihydro-2H-1,4-oxazine (Substrate)
-
[Rh(cod)₂]SbF₆ (Rhodium precursor)
-
(R,R,R)-SKP (Chiral bisphosphine ligand)
-
Anhydrous, degassed Toluene (Solvent)
-
Hydrogen gas (H₂)
-
Autoclave or high-pressure hydrogenation reactor
-
Standard Schlenk line and glassware for handling air-sensitive reagents
Procedure:
-
Catalyst Preparation: In a glovebox, a glass vial is charged with [Rh(cod)₂]SbF₆ (1.0 mol%) and the chiral ligand (1.1 mol%). Anhydrous and degassed toluene (0.5 mL) is added, and the resulting mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate vial, the dehydromorpholine substrate (1.0 eq) is dissolved in anhydrous and degassed toluene (0.5 mL).
-
Hydrogenation: The substrate solution is transferred to the autoclave. The pre-formed catalyst solution is then added to the autoclave via syringe.
-
Reaction Execution: The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 atm with hydrogen. The reaction mixture is stirred at 25 °C for 12 hours.
-
Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2-substituted chiral morpholine.
-
Analysis: The yield of the isolated product is determined. The enantiomeric excess (ee) is determined by high-performance liquid chromatography (HPLC) using a chiral stationary phase.[1][2]
Visualizations
Logical Workflow for Chiral Morpholine Synthesis
The following diagram illustrates the overall strategy for obtaining chiral 2-substituted morpholines, which involves the key asymmetric hydrogenation step.
Caption: Synthesis pathway for chiral 2-substituted morpholines.
Experimental Workflow Diagram
This diagram outlines the step-by-step experimental workflow for the asymmetric hydrogenation protocol.
Caption: Step-by-step experimental workflow.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 4. [PDF] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines | Semantic Scholar [semanticscholar.org]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl (morpholin-2-ylmethyl)carbamate
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of tert-butyl (morpholin-2-ylmethyl)carbamate, specifically focusing on improving reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common method is the N-tert-butoxycarbonylation (Boc protection) of the primary amine of morpholin-2-ylmethanamine. This reaction typically involves treating the starting amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][2] The reaction is a nucleophilic acyl substitution where the amine attacks a carbonyl carbon of the Boc anhydride.[2]
Q2: Why is my reaction yield consistently low?
Low yields in this synthesis can stem from several factors:
-
Incomplete Reaction: The starting amine may not be fully consumed due to suboptimal reaction conditions or reagent quality.
-
Side Reactions: The formation of undesired byproducts, such as di-protected amines or urea derivatives, can significantly reduce the yield of the target compound.[2]
-
Product Loss During Purification: The product may be lost during aqueous work-up or column chromatography.
Q3: What are the most common side reactions in this synthesis?
The primary side reactions to consider are:
-
Di-Boc Protection: The primary amine reacts twice to form a R-N(Boc)₂ species. This is more likely if an excess of Boc₂O is used or if a highly active catalyst like 4-dimethylaminopyridine (DMAP) is employed.[2]
-
Protection of the Morpholine Nitrogen: Although the primary exocyclic amine is more nucleophilic, the secondary amine within the morpholine ring can also react with Boc₂O, leading to an isomeric byproduct.
-
Urea Formation: An isocyanate intermediate can potentially form, which then reacts with another molecule of the starting amine to create a urea derivative.[2]
Troubleshooting Guide
Problem 1: Incomplete reaction with significant starting material remaining.
Cause: Insufficient reactivity of the amine, poor quality of the Boc anhydride, or non-optimized reaction conditions.
Solutions:
-
Optimize Reagent Stoichiometry: While avoiding a large excess, ensure you are using at least 1.1 to 1.2 equivalents of Boc₂O to drive the reaction to completion.[2]
-
Change the Solvent: Alcoholic solvents, such as methanol or ethanol, have been shown to significantly accelerate the rate of Boc protection for some amines, even without a base.[3] This is because the alcohol can stabilize the transition state through hydrogen bonding.[3]
-
Incorporate a Base or Catalyst:
-
Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) to neutralize the acid formed during the reaction.[2]
-
For particularly sluggish reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used. However, use it sparingly as it can promote di-Boc protection.[2]
-
-
Increase Reaction Time and/or Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Gentle heating (e.g., to 40 °C) may increase the reaction rate.[1]
-
Verify Reagent Quality: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. Use a fresh, high-purity batch for best results.
Problem 2: Formation of multiple products observed by TLC or LC-MS.
Cause: Lack of chemoselectivity or competing side reactions.
Solutions:
-
To Avoid Di-Boc Protection:
-
Use a controlled amount of Boc₂O (1.05-1.2 equivalents).[2]
-
Add the Boc₂O solution slowly (dropwise) to the solution of the amine. This keeps the instantaneous concentration of the Boc anhydride low.
-
-
To Improve Chemoselectivity (Primary vs. Secondary Amine):
-
The primary amine is sterically more accessible and generally more nucleophilic than the secondary amine of the morpholine ring. Standard conditions should favor the desired product.
-
Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity.
-
-
To Prevent Urea Formation:
-
Ensure the starting morpholin-2-ylmethanamine is of high purity.
-
Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric CO₂.
-
Problem 3: Significant product loss during work-up and purification.
Cause: The product has some water solubility, may form emulsions during extraction, or can be difficult to separate from byproducts.
Solutions:
-
Aqueous Work-up:
-
After the reaction, quench with water or a saturated solution of ammonium chloride.
-
During extraction with a solvent like ethyl acetate or dichloromethane (DCM), use brine (saturated NaCl solution) to help break up any emulsions.[2]
-
Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine to remove unreacted starting materials and byproducts.[2] Be cautious with strong acids, as they can potentially cleave the Boc group.[1][4]
-
-
Purification:
-
Flash column chromatography on silica gel is the standard method. Use a solvent system with a gradient of ethyl acetate in hexanes or methanol in DCM.
-
If the product is co-eluting with impurities, consider using a different stationary phase, such as neutral alumina.
-
If the product is a solid, recrystallization can be an effective alternative to chromatography for achieving high purity.
-
Data Presentation
Table 1: Comparison of General Conditions for Boc Protection of Primary Amines
| Solvent System | Base | Catalyst | Temperature (°C) | Typical Time | Reported Yield Range | Reference(s) |
| Dichloromethane (DCM) | Triethylamine (TEA) | None | Room Temp | 1-4 h | Good to Excellent | [2] |
| Tetrahydrofuran (THF) | TEA / NaOH (aq) | None | Room Temp | 1-4 h | Good to Excellent | [1][2] |
| Acetonitrile (MeCN) | TEA | DMAP (catalytic) | Room Temp | 1-2 h | High | [2] |
| Methanol (MeOH) | None | None | Room Temp | 2-12 h | High | [3] |
| Dioxane / Water | Sodium Bicarbonate | None | Room Temp | 2-12 h | Good to High | [1] |
| Water (as co-solvent) | Sodium Hydroxide | None | 0 - Room Temp | 1-5 h | Good to High | [5] |
Experimental Protocols
Protocol 1: Standard Boc Protection using Triethylamine
-
Dissolve the Amine: Dissolve morpholin-2-ylmethanamine (1.0 eq) in dichloromethane (DCM, approx. 0.3 M).
-
Add Base: To the stirring solution, add triethylamine (1.2 eq).
-
Add Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Boc Protection in an Alcoholic Solvent
-
Dissolve Reagents: Dissolve morpholin-2-ylmethanamine (1.0 eq) in methanol (MeOH, approx. 0.3 M).
-
Add Boc Anhydride: Add di-tert-butyl dicarbonate (1.1 eq) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. The reaction may be complete in a few hours but can be left overnight. Monitor progress by TLC.[3]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer with water and then brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Visualizations
Caption: Synthetic pathway for Boc protection of morpholin-2-ylmethanamine.
Caption: Troubleshooting workflow for diagnosing sources of low reaction yield.
Caption: Common side reactions in the synthesis of tert-butyl carbamates.
References
Technical Support Center: Purification of Crude tert-Butyl (morpholin-2-ylmethyl)carbamate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude tert-butyl (morpholin-2-ylmethyl)carbamate. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
The primary impurities typically encountered after the Boc-protection of (morpholin-2-ylmethyl)amine are:
-
Unreacted (morpholin-2-ylmethyl)amine: The starting material which did not react with the Boc-anhydride.
-
Di-tert-butyl dicarbonate (Boc-anhydride): Excess reagent used to drive the reaction to completion.
-
tert-Butanol: A byproduct of the reaction between the amine and Boc-anhydride.
-
Di-Boc protected amine: A potential side product where the morpholine nitrogen also gets protected.
Q2: How can I quickly assess the purity of my crude product?
Thin-Layer Chromatography (TLC) is an effective initial assessment method. A typical mobile phase for this compound is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The product, being less polar than the starting amine, will have a higher Rf value. Staining with ninhydrin can help visualize the primary amine impurity, which will appear as a colored spot.
Q3: My purified product appears as an oil, but I expected a solid. What should I do?
While this compound can be a solid at room temperature, residual solvents or minor impurities can cause it to remain an oil.[1] To induce solidification, try the following:
-
High Vacuum: Place the oil under a high vacuum for an extended period to remove trace solvents.
-
Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) and stir vigorously. This can help wash away impurities and induce crystallization.
-
Seed Crystal: If available, add a small seed crystal of the pure compound to the oil to initiate crystallization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Product is contaminated with unreacted starting amine. | Incomplete reaction or insufficient purification. | 1. Acidic Wash: Perform an aqueous workup with a dilute acid (e.g., 0.5 M HCl) to protonate and extract the basic amine impurity into the aqueous layer. 2. Column Chromatography: Use silica gel chromatography with a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Excess Boc-anhydride is present in the final product. | Insufficient removal during workup. | 1. Aqueous Base Wash: Wash the organic layer with a saturated sodium bicarbonate solution to hydrolyze the excess Boc-anhydride.[2] 2. Chemical Quenching: Add a small amount of a primary or secondary amine (e.g., imidazole or a simple primary amine) to the reaction mixture after the main reaction is complete to consume the excess Boc-anhydride. 3. High Vacuum: Remove the volatile Boc-anhydride by rotary evaporation under high vacuum.[2] |
| Low yield after purification. | Product loss during extraction or chromatography. | 1. Back-extraction: If an acidic wash was used, basify the aqueous layer and re-extract with an organic solvent to recover any product that may have partitioned into the aqueous phase. 2. Optimize Chromatography: Ensure the chosen solvent system for column chromatography is appropriate to prevent the product from eluting too quickly or being retained too strongly on the column. |
| Product co-elutes with an impurity during column chromatography. | Similar polarities of the product and impurity. | 1. Change Solvent System: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to improve separation. 2. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system. |
Comparative Efficacy of Purification Methods
The following table summarizes the typical purity levels and yields that can be expected from different purification methods for this compound. This data is representative and may vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity (by HPLC) | Typical Yield | Notes |
| Aqueous Wash (Acid-Base Extraction) | 85-95% | >90% | Effective for removing the starting amine and some water-soluble byproducts. May not remove non-polar impurities. |
| Silica Gel Column Chromatography | >98% | 70-85% | Highly effective for removing a wide range of impurities, but can be time-consuming and may result in some product loss on the column. |
| Recrystallization | >99% | 60-80% | Can provide very high purity if a suitable solvent is found. The yield is highly dependent on the solubility of the compound. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 0.5 M HCl) to remove the unreacted (morpholin-2-ylmethyl)amine.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and hydrolyze excess di-tert-butyl dicarbonate.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the purified product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes or a low percentage of ethyl acetate in hexanes).
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., ethyl acetate/hexanes, isopropanol, or acetonitrile).
-
If the solution is colored, a small amount of activated carbon can be added and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process and workflows for the purification of crude this compound.
References
Technical Support Center: Carbamate Synthesis with Boc Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the synthesis of carbamates using di-tert-butyl dicarbonate (Boc anhydride).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during Boc protection of amines?
A1: The most frequently encountered side reactions include the formation of N,N-di-Boc protected amines (double protection of primary amines), the generation of urea byproducts, and the cyclization of amino alcohols to form oxazolidinones.[1][2] The occurrence and prevalence of these side reactions are highly dependent on the substrate and the reaction conditions employed.
Q2: How can I monitor the progress of my Boc protection reaction to detect side products?
A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. The Boc-protected product will be less polar and have a higher Rf value than the starting amine. Side products like the di-Boc adduct will be even less polar. Staining with ninhydrin can be particularly useful as it visualizes primary and secondary amines (the starting material) but not the fully protected carbamate. For more detailed analysis and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q3: My starting amine is poorly soluble in common organic solvents. What conditions are suitable for its Boc protection?
A3: For amines with poor solubility in solvents like THF or acetonitrile, particularly zwitterionic compounds such as amino acids, a biphasic solvent system is often effective. A mixture of water with a water-miscible organic solvent like dioxane or THF, in the presence of an inorganic base like sodium hydroxide or sodium bicarbonate, can facilitate the reaction by deprotonating and solubilizing the amine.[3]
Troubleshooting Guides
Issue 1: Formation of N,N-di-Boc Side Product
Q: I am observing a significant amount of a non-polar byproduct, which I suspect is the N,N-di-Boc protected amine. How can I favor the formation of the mono-Boc product?
A: The formation of the N,N-di-Boc derivative is a common issue, especially with unhindered primary amines. The initially formed mono-Boc carbamate can be deprotonated under basic conditions, rendering the nitrogen nucleophilic again for a second reaction with Boc anhydride.[4]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully limit the amount of Boc anhydride to 1.05-1.1 equivalents. Avoid using a large excess.
-
Slow Addition: Add the Boc anhydride solution dropwise to the reaction mixture. This maintains a low concentration of the reagent, favoring reaction with the more nucleophilic primary amine over the less nucleophilic mono-Boc product.
-
Choice of Base: Use a weaker, non-nucleophilic base like sodium bicarbonate (NaHCO₃) instead of stronger bases or nucleophilic catalysts like 4-dimethylaminopyridine (DMAP), which can promote di-Boc formation.[4]
-
Solvent Selection: Performing the reaction in an alcoholic solvent, such as methanol, can accelerate the rate of the initial Boc protection, often allowing for the use of near-stoichiometric amounts of Boc anhydride.[5]
-
For Diamines - Selective Protonation: A highly effective method for selective mono-protection of a diamine is to protonate one of the amino groups. By adding one equivalent of an acid like hydrochloric acid (HCl), one amine is converted to its non-nucleophilic ammonium salt, allowing the other to be selectively protected.[6]
Issue 2: Presence of Urea Byproducts
Q: My reaction mixture contains a significant amount of a urea derivative. What causes this and how can it be prevented?
A: Urea formation can occur, particularly when using 4-dimethylaminopyridine (DMAP) as a catalyst, especially at low temperatures.[2] DMAP can react with Boc anhydride to form a highly reactive intermediate that can promote the formation of an isocyanate from the amine. This isocyanate can then be trapped by another molecule of the starting amine to form a urea.[2]
Troubleshooting Steps:
-
Avoid DMAP: For most aliphatic amines, DMAP is not necessary for the reaction to proceed efficiently. Its omission can prevent the formation of the isocyanate intermediate.
-
Temperature Control: If DMAP is required for less reactive amines, conducting the reaction at room temperature or slightly elevated temperatures may be preferable to low temperatures, where isocyanate formation can be more pronounced.[2]
Issue 3: Formation of Oxazolidinone from an Amino Alcohol
Q: I am trying to Boc-protect an amino alcohol, but I am observing the formation of a cyclic product, likely an oxazolidinone. How can I achieve selective N-protection?
A: The hydroxyl group of an amino alcohol can act as an intramolecular nucleophile, attacking the newly formed Boc-carbamate to yield a cyclic oxazolidinone.
Troubleshooting Steps:
-
Mild Basic Conditions: Use a mild base such as sodium bicarbonate. Strong bases can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting cyclization.
-
Solvent and Catalyst Choice: The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst has been shown to effectively promote selective N-Boc protection of amino alcohols while suppressing oxazolidinone formation.[7]
-
Aqueous Conditions: Performing the Boc protection without a catalyst in water can also be an effective method for the chemoselective N-protection of amino alcohols.[7]
Quantitative Data on Side Product Formation
The following table summarizes representative data on the influence of reaction conditions on the formation of the desired mono-Boc product versus the di-Boc side product for diamines.
| Diamine Substrate | Boc₂O (equiv.) | Base (equiv.) | Solvent | Time (h) | Mono-Boc Yield (%) | Di-Boc Yield (%) | Reference |
| Piperazine | 1.1 | TEA (2.2) | DCM | 12 | 65 | 25 | [8] |
| Piperazine | 1.0 | NaOH (1.0) | Water/Dioxane | 4 | 85 | 10 | [8] |
| Ethylenediamine | 1.0 | HCl (1.0), then TEA (1.0) | Methanol | 3 | 87 | <5 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Mono-Boc Protection of a Primary Amine
-
Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.
-
Base Addition: Add triethylamine (TEA) (1.2 eq) to the stirred solution.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine. Purify by column chromatography if necessary.
Protocol 2: Selective Mono-Boc Protection of a Symmetric Diamine
-
Salt Formation: Dissolve the diamine (1.0 eq) in anhydrous methanol at 0 °C. Add one equivalent of a solution of HCl in a suitable solvent (e.g., 1 M HCl in diethyl ether) dropwise. Stir the mixture for 30 minutes to allow for the formation of the mono-hydrochloride salt.
-
Base Addition: Add triethylamine (1.0 eq) to neutralize the excess acid and liberate one of the amino groups.
-
Boc Anhydride Addition: Add a solution of Boc₂O (1.0 eq) in methanol.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue and adjust the pH to >10 with 2N NaOH.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the mono-Boc protected diamine. Further purification can be achieved by column chromatography.
Visualizations
Caption: Mechanism of mono-Boc protection and the competing di-Boc side reaction.
Caption: Troubleshooting workflow for common side reactions in Boc protection.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Troubleshooting Emulsion Formation in Carbamate Reaction Workups
For researchers, scientists, and drug development professionals, the formation of stable emulsions during the aqueous workup of carbamate reactions can be a significant bottleneck, leading to product loss and purification challenges. This guide provides a comprehensive resource for troubleshooting and preventing emulsion formation in the context of common carbamate protection and deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my carbamate reaction workup?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed in the other as microscopic droplets.[1] This dispersion is often stabilized by surfactant-like molecules that have both hydrophilic (water-loving) and hydrophobic (water-hating) properties.[1][2]
In the context of carbamate reactions, emulsions can form due to:
-
Unreacted starting materials or reagents: Amines, especially those with long alkyl chains, can act as surfactants.
-
Byproducts: The reaction between an amine and a protecting group reagent (like Boc-anhydride) can sometimes lead to byproducts that stabilize emulsions.[3]
-
High concentration of salts: While salts are often used to break emulsions, certain salts at high concentrations can sometimes contribute to their formation.
-
Vigorous shaking or mixing: Excessive agitation during extraction can increase the surface area between the two liquid phases, promoting emulsion formation.[1][2]
Q2: I've formed a persistent emulsion during the workup of my Boc-protection reaction. What's the first thing I should try?
The simplest and often effective first step is to allow the mixture to stand undisturbed for a period, from a few minutes to an hour.[4][5] This can allow the droplets to coalesce and the layers to separate on their own. Gentle tapping or swirling of the separatory funnel can sometimes aid this process.[4][5]
Q3: Can I use acidic or basic washes to break an emulsion after a carbamate reaction?
Adjusting the pH can be an effective way to break an emulsion by altering the charge of the emulsifying agent.[4][6] However, this must be done with caution in carbamate chemistry:
-
Boc-protected amines: These are sensitive to strong acids.[7][8] Washing with strong acids like concentrated HCl will cleave the Boc group. A dilute acid wash (e.g., 0.1 N HCl) might be tolerated for a short period but should be used with care and monitored closely.[3]
-
Cbz-protected amines: These are generally more stable to acidic conditions but can be cleaved by strong acids.
-
Fmoc-protected amines: These are base-labile, so washing with strong bases should be avoided.
Always consider the stability of your specific carbamate protecting group before altering the pH.
Q4: Is it better to prevent emulsions from forming in the first place?
Yes, prevention is always the best strategy.[1][2] Here are some preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[2]
-
Solvent Choice: Using a more non-polar solvent for extraction can sometimes reduce the tendency for emulsion formation.
-
Pre-emptive Salting Out: If you anticipate emulsion formation, add a saturated brine solution or solid salt to the aqueous layer before extraction.[2][4]
Troubleshooting Guide: Breaking Emulsions
If an emulsion has already formed, the following techniques can be employed, starting with the least disruptive methods.
Physical Methods
These methods do not involve adding chemical reagents and are generally a good starting point.
| Method | Description | Considerations |
| Let it Sit | Allow the separatory funnel to stand undisturbed.[4][5] | Can be time-consuming. |
| Gentle Stirring/Tapping | Gently stir the emulsion layer with a glass rod or tap the side of the funnel.[4][5] | May not be effective for very stable emulsions. |
| Centrifugation | Centrifuging the mixture can force the separation of the layers.[1][4] | Often the most effective physical method, but requires access to a centrifuge.[4] |
| Ultrasonic Bath | Placing the sample in an ultrasonic bath can help break up the emulsion.[4][5] | Ice should be added to the bath to prevent heating of the sample.[4] |
| Gentle Heating | Gently warming the mixture can decrease viscosity and aid separation.[6] | Use with caution to avoid decomposition of the desired product.[6] |
| Freezing | Freezing the aqueous layer can sometimes help in separating the organic layer.[6] | The mixture is allowed to thaw slowly to facilitate phase separation.[6] |
Chemical Methods
These methods involve the addition of substances to alter the properties of the mixture.
| Method | Description | Considerations |
| Addition of Brine or Salt | Adding saturated NaCl solution (brine) or solid NaCl increases the ionic strength of the aqueous layer, forcing the organic components out.[1][2] | This is a very common and effective technique. Other salts like potassium pyrophosphate can also be used.[4] |
| Change of pH | Carefully add a dilute acid or base to neutralize any charged species that may be acting as surfactants.[4][6] | As mentioned in the FAQs, be mindful of the stability of your carbamate protecting group. |
| Addition of a Different Organic Solvent | Adding a small amount of a different organic solvent can change the overall polarity and help to break the emulsion.[2][6] | For example, adding some methanol to a dichloromethane/water emulsion can be effective. |
| Filtration through a Drying Agent | Passing the emulsion through a plug of a drying agent like anhydrous sodium sulfate or Celite can help to break it by removing finely dispersed water droplets.[4][9] | This is particularly useful for removing small amounts of emulsion at the interface. |
Experimental Protocols
Protocol 1: Breaking an Emulsion with Saturated Brine
-
Carefully drain the lower layer from the separatory funnel to just above the emulsion layer.
-
Add a volume of saturated aqueous sodium chloride (brine) solution equivalent to about 10-20% of the total volume in the separatory funnel.
-
Gently invert the separatory funnel several times. Avoid vigorous shaking.
-
Allow the funnel to stand and observe if the layers begin to separate.
-
If separation is slow, repeat the addition of brine.
Protocol 2: Filtration through Sodium Sulfate
-
Place a plug of glass wool in the bottom of a filtration funnel.
-
Add a layer of anhydrous sodium sulfate (Na₂SO₄) to the funnel.
-
Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) through the sodium sulfate.
-
The sodium sulfate will absorb the water, helping to break the emulsion and allowing the organic layer to pass through.[4]
-
Collect the organic filtrate and proceed with the workup.
Visualized Workflows
Diagram 1: Troubleshooting Workflow for Emulsion Formation
Caption: A step-by-step decision tree for breaking emulsions.
Diagram 2: Mechanism of Emulsion Stabilization and Disruption
Caption: How surfactants stabilize emulsions and how salting out disrupts them.
References
- 1. biotage.com [biotage.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. azom.com [azom.com]
- 5. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 6. youtube.com [youtube.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Improving Reactant Solubility in Carbamate Synthesis
Welcome to the technical support center for carbamate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges in reactant solubility during carbamate synthesis.
Frequently Asked Questions (FAQs)
Q1: My carbamate synthesis reaction is suffering from low yield due to poor solubility of my reactants. What are the initial steps I should take?
A1: When encountering low yields due to solubility issues, a systematic approach to optimizing your reaction conditions is crucial. Here are the initial steps to consider:
-
Solvent Selection: The choice of solvent is paramount. Ensure that both your amine and your electrophile (e.g., isocyanate, chloroformate) have adequate solubility in the chosen solvent at the reaction temperature. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are common choices.[1][2]
-
Co-solvents: If a single solvent is insufficient, employing a co-solvent system can be effective. The addition of a small amount of a polar solvent to a non-polar system (or vice-versa) can significantly enhance the solubility of one of the reactants without drastically changing the overall reaction environment.
-
Temperature Adjustment: Increasing the reaction temperature can improve the solubility of many organic compounds. However, be mindful of the thermal stability of your reactants and products, as higher temperatures can sometimes promote side reactions or decomposition.[3]
-
Stirring and Agitation: Ensure vigorous and efficient stirring to maximize the interaction between dissolved and undissolved reactants. Inadequate mixing can lead to localized concentration gradients and poor reaction rates.[2]
Q2: One of my reactants precipitates out of the solution upon addition. How can I prevent this?
A2: Reactant precipitation upon addition is a clear indicator of poor solubility under the initial reaction conditions. To address this, consider the following strategies:
-
Slow Addition: Add the less soluble reactant slowly and portion-wise to the solution of the more soluble reactant. This maintains a low concentration of the precipitating species, allowing it to react before it crashes out of solution.
-
Pre-dissolving Reactants: Dissolve each reactant in a small amount of a suitable solvent before adding them to the main reaction mixture. This can help maintain their solubility during the initial mixing phase.
-
Change in Addition Order: The order of reagent addition can be critical. Experiment with adding the amine to the electrophile solution versus the other way around to see if it impacts solubility and side reactions.
-
Use of a More Solubilizing Solvent System: If the above methods are ineffective, you may need to switch to a more potent solvent system, such as a higher concentration of a polar aprotic solvent or the introduction of a co-solvent.
Q3: Are there alternative synthetic strategies I can employ for reactants with very poor solubility?
A3: Yes, for particularly challenging cases of poor reactant solubility, several alternative methods can be employed:
-
Phase Transfer Catalysis (PTC): This technique is ideal for reactions where the nucleophile (e.g., an amine or an alcohol-derived alkoxide) is soluble in an aqueous phase and the electrophile is in an immiscible organic phase. A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the nucleophile into the organic phase to react.[2][4][5]
-
Deep Eutectic Solvents (DES): DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. They can be excellent solvents for a wide range of compounds and can also act as catalysts.[6]
-
Solvent-Free Reactions: In some cases, reactions can be run neat (without solvent), especially if one of the reactants is a liquid at the reaction temperature. This maximizes the concentration of reactants.[7]
Troubleshooting Guides
Issue 1: Low Yield Due to Suspected Reactant Insolubility
| Possible Cause | Suggested Solution |
| Poor solvent choice for one or both reactants. | Consult solvent property tables and consider the polarity of your reactants. A solvent that can dissolve both reactants to a reasonable extent is ideal. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good starting points.[1][2] |
| Precipitation of a reactant upon addition. | Add the less soluble reactant slowly to a well-stirred solution of the other reactant. Alternatively, pre-dissolve each reactant in a small amount of the reaction solvent before mixing. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for any signs of product or reactant decomposition. |
| Insufficient mixing in a heterogeneous mixture. | Increase the stirring rate or use a more effective stirring method (e.g., mechanical stirrer for larger volumes). |
| Formation of insoluble byproducts coating the reactant surface. | Analyze the precipitate to identify its composition. If it is a salt byproduct, consider using a solvent system that can dissolve it. |
Issue 2: Reaction Stalls or is Sluggish in a Biphasic System
| Possible Cause | Suggested Solution |
| Inefficient transfer of the nucleophile to the organic phase. | Introduce a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or a crown ether.[6][8][9] |
| Low concentration of the active catalyst-nucleophile complex. | Increase the concentration of the phase transfer catalyst (typically 1-10 mol%). |
| Poor choice of phase transfer catalyst. | The lipophilicity of the PTC is important. For highly aqueous systems, a more lipophilic PTC may be required to effectively partition into the organic phase.[4] |
| Deactivation of the phase transfer catalyst. | Certain anions, like iodide, can "poison" quaternary ammonium catalysts. If using an iodide salt, consider switching to a bromide or chloride source if possible.[4] |
Issue 3: Difficulties During Scale-Up Due to Solubility Issues
| Possible Cause | Suggested Solution |
| Localized concentration gradients leading to precipitation. | Implement slower, subsurface addition of reagents in larger reactors. Ensure the reactor is equipped with adequate agitation to maintain a homogeneous mixture.[3] |
| "Hot spots" from exothermic reactions causing local insolubility or side reactions. | Improve heat transfer by using a reactor with a larger surface area-to-volume ratio or by using a jacketed reactor with efficient temperature control.[3] |
| Precipitation of inorganic salt byproducts. | Consider using a base that forms a more soluble salt in the reaction medium. For example, cesium carbonate is more soluble in some organic solvents than potassium carbonate.[8][9] |
| Product precipitates out during the reaction. | If the product is intended to be isolated by crystallization, this may be acceptable. If not, a different solvent system that keeps the product in solution will be necessary. |
Data Presentation
Table 1: Comparison of Solvents for Carbamate Synthesis
| Solvent | Dielectric Constant (approx.) | General Application in Carbamate Synthesis | Advantages | Disadvantages |
| Toluene | 2.4 | Reaction of isocyanates with alcohols.[10] | Good for dissolving non-polar reactants; easy to remove. | Poor solubility for polar amines and salts. |
| Dichloromethane (DCM) | 9.1 | Chloroformate reactions. | Good solubility for a wide range of organic compounds; volatile. | Environmental and health concerns. |
| Tetrahydrofuran (THF) | 7.5 | General purpose, including CDI-mediated reactions. | Good balance of polarity; can dissolve many reactants. | Can form peroxides; relatively low boiling point. |
| Acetonitrile (MeCN) | 37.5 | CO2-based and PTC reactions.[11] | High polarity aids in dissolving salts and polar reactants. | Can be reactive with strong nucleophiles or electrophiles. |
| Dimethylformamide (DMF) | 36.7 | CO2-based and PTC reactions.[9] | Excellent solvent for a wide range of compounds, including salts. | High boiling point makes it difficult to remove; potential for decomposition. |
| Dimethyl Sulfoxide (DMSO) | 47 | Reactions involving poorly soluble reactants. | Very high polarity; excellent solvating power. | Very high boiling point; can be difficult to remove completely. |
Table 2: Comparison of Carbamate Synthesis Methods for Poorly Soluble Reactants
| Method | Typical Reactants | Key Reagents/Conditions | Typical Yield (%) | Typical Reaction Time |
| From Isocyanates | Alcohol/Phenol, Isocyanate | Optional catalyst (e.g., dibutyltin dilaurate), organic solvent | >90 | 1-16 hours[10] |
| From Chloroformates | Amine, Chloroformate | Base (e.g., pyridine, triethylamine), organic solvent | 80-95 | 2-24 hours |
| Using CDI | Alcohol, Amine | 1,1'-Carbonyldiimidazole (CDI), organic solvent | 70-95 | 4-24 hours |
| From CO2, Amine, and Alkyl Halide | Amine, CO2, Alkyl Halide | Strong base (e.g., Cs2CO3, DBU), optional TBAI, polar aprotic solvent | 45-92[12] | 1-5 hours[6][8][9] |
Experimental Protocols
Protocol 1: Carbamate Synthesis from Amine, CO2, and Alkyl Halide with a Phase Transfer Catalyst
This method is particularly useful when the amine is more soluble in an aqueous phase and the alkyl halide is in an organic phase.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the amine (1.0 eq.), cesium carbonate (Cs2CO3, 2.0 eq.), and tetrabutylammonium iodide (TBAI, 1.0 eq.) in a biphasic solvent system (e.g., toluene/water 1:1).
-
CO2 Addition: Bubble CO2 gas through the vigorously stirred mixture for 1-2 hours at room temperature. The formation of the carbamate salt may be observed.
-
Alkyl Halide Addition: Add the alkyl halide (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 50 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Carbamate Synthesis using a Deep Eutectic Solvent (DES)
This protocol offers a greener alternative to traditional organic solvents.
-
DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride and urea (e.g., in a 1:2 molar ratio) and heating gently (e.g., 80 °C) with stirring until a clear, homogeneous liquid is formed.
-
Reactant Addition: To the prepared DES, add the amine (1.0 eq.) and the electrophile (e.g., dimethyl carbonate, 1.5 eq.).
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 100-120 °C) for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, add water to the reaction mixture to dissolve the DES. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as necessary.
Mandatory Visualizations
Caption: A generalized experimental workflow for carbamate synthesis.
Caption: A decision tree for troubleshooting low yields due to solubility issues.
Caption: Mechanism of Phase Transfer Catalysis in carbamate synthesis.
References
- 1. graphviz.org [graphviz.org]
- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. fzgxjckxxb.com [fzgxjckxxb.com]
- 6. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
- 8. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Continuous Synthesis of Carbamates from CO2 and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Thin Layer Chromatography (TLC) for monitoring Boc protection progress
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for monitoring N-Boc protection reactions using Thin-Layer Chromatography (TLC).
Detailed Experimental Protocol: Monitoring a Boc Protection Reaction
This protocol outlines the general procedure for monitoring the progress of a Boc protection reaction of a primary or secondary amine using TLC.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Pencil
-
Ruler
-
Forceps
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or ninhydrin)
-
Heat gun
-
Reaction mixture
-
Starting amine (for reference)
-
Eluent (solvent system, e.g., Hexane/Ethyl Acetate)
Methodology:
-
Chamber Preparation: Pour the chosen solvent system (eluent) into the TLC chamber to a depth of about 0.5 cm.[1] Place a piece of filter paper to saturate the chamber with solvent vapors and close the lid. Allow it to equilibrate for 5-10 minutes.
-
Plate Preparation: With a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom.[2] This is the origin or baseline. Mark three small, equidistant points on this line for spotting.[1]
-
Spotting the Plate:
-
Lane 1 (Starting Material - SM): Using a capillary spotter, apply a small spot of a dilute solution of the starting amine on the leftmost mark.[1]
-
Lane 2 (Co-spot - C): On the center mark, first spot the starting material, then, using a different capillary, spot the reaction mixture directly on top of the SM spot.[1] This helps to confirm the identity of the starting material spot in the reaction mixture.
-
Lane 3 (Reaction Mixture - RXN): Using the capillary for the reaction mixture, apply a small spot on the rightmost mark.[1] Ensure all spots are small and concentrated to prevent streaking.[2][3]
-
-
Developing the Plate: Using forceps, carefully place the TLC plate into the equilibrated chamber.[4] Ensure the solvent level is below the baseline.[3][5] Close the chamber and allow the solvent to ascend the plate by capillary action.[2]
-
Completion and Marking: Once the solvent front is about 0.5-1 cm from the top of the plate, remove it from the chamber with forceps.[2][4] Immediately mark the position of the solvent front with a pencil.[2]
-
Visualization:
-
UV Light: Allow the plate to dry completely. View the plate under a UV lamp (254 nm).[6] Circle any visible dark spots with a pencil. The Boc-protected product is often UV active if the parent molecule contains a chromophore.
-
Staining: Submerge the plate in a visualization stain (e.g., potassium permanganate for general functional groups or ninhydrin for residual primary/secondary amines) and then gently warm it with a heat gun until colored spots appear.[7][8]
-
-
Analysis: The reaction is complete when the starting material spot in the reaction lane (Lane 3) has disappeared, and a new spot corresponding to the less polar Boc-protected product is prominent. The product will have a higher Retention Factor (Rf) than the starting amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the TLC monitoring of Boc protection reactions.
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | 1. The sample is too concentrated/overloaded.[3][5]2. The starting amine is basic and interacting strongly with the acidic silica gel.[5][9] | 1. Dilute the reaction mixture sample before spotting.[5]2. Add a small amount of triethylamine (Et3N) (0.1-2.0%) to the eluent to suppress the interaction with silica.[5][9] |
| No spots are visible on the TLC plate. | 1. The sample is too dilute.[3][5]2. The compounds are not UV active.[5]3. The chosen stain does not react with your compounds.[7]4. The solvent level in the chamber was above the baseline, dissolving the sample.[3][5] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[3][5]2. Use a chemical stain for visualization.[5]3. Try a more general stain, like potassium permanganate or p-anisaldehyde.[6][10]4. Ensure the baseline is always above the solvent level in the chamber.[5] |
| All spots remain on the baseline (Rf ≈ 0). | The eluent is not polar enough to move the compounds up the plate.[5] | Increase the polarity of the eluent. For a Hexane/Ethyl Acetate system, increase the proportion of ethyl acetate.[5] |
| All spots are near the solvent front (Rf ≈ 1). | The eluent is too polar.[5] | Decrease the polarity of the eluent. For a Hexane/Ethyl Acetate system, decrease the proportion of ethyl acetate or increase the proportion of hexane.[5] |
| The starting material and product spots are not well-separated. | The polarity of the eluent is not optimal for separation. | Adjust the solvent system. Try different ratios of your solvents or switch to a different solvent system entirely (e.g., Dichloromethane/Methanol).[2] |
| Multiple unexpected spots appear in the reaction lane. | 1. Side reactions or impurities are present in the reaction.[7]2. The starting material or product is degrading on the silica plate. | 1. This indicates potential issues with the reaction conditions (e.g., temperature, stoichiometry).2. Add a modifier like triethylamine to the eluent if degradation is suspected.[9] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for my Boc protection reaction?
A good starting point for many organic molecules is a mixture of hexanes and ethyl acetate (EtOAc).[10] Since the Boc-protected product is significantly less polar than the starting amine, you will need an eluent that provides good separation. Start with a moderately polar system like 3:1 Hexane:EtOAc and adjust the ratio based on the results. The goal is to have the Rf value of your product between 0.2 and 0.8.[2] For very polar amines, you might need a more polar system like dichloromethane (DCM) with a small amount of methanol (MeOH).[2]
Q2: How do I interpret the spots on my TLC plate during the reaction?
A properly run TLC for a Boc protection should have three lanes: Starting Material (SM), Co-spot (C), and Reaction Mixture (RXN).[1]
-
The SM lane shows the position of your starting amine (typically a low Rf value).
-
The RXN lane shows all components in your reaction flask. At the beginning, it will show a strong SM spot. As the reaction progresses, the SM spot will fade, and a new spot at a higher Rf will appear – this is your Boc-protected product.
-
The Co-spot lane confirms that the lower spot in your reaction mixture is indeed the starting material.
Q3: How do I know when the Boc protection reaction is complete?
The reaction is considered complete when the starting material spot is no longer visible (or is extremely faint) in the reaction mixture lane when visualized by a suitable staining method.[2][7]
Q4: Which visualization stain is best for Boc protection reactions?
-
UV Light: If your starting material or product contains a UV-active chromophore (like a phenyl ring), UV visualization is a great non-destructive first step.[6]
-
Potassium Permanganate (KMnO₄): This is a good general-purpose stain that reacts with many functional groups that can be oxidized, including amines. It will show both the starting material and the product.
-
Ninhydrin: This stain is excellent for visualizing primary and secondary amines, which appear as pink or purple spots upon heating.[8][10] It is particularly useful for confirming the disappearance of the starting amine. Boc-protected amines may also become visible as the heat from developing the plate can cause some deprotection.[8]
Data Presentation
Table 1: Common Solvent Systems for TLC Analysis
| Solvent System | Typical Ratios (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | A very common starting point for many organic reactions.[10] |
| Dichloromethane / Methanol | 99:1 to 9:1 | Medium to High | Useful when compounds are not soluble or do not move in Hexane/EtOAc.[2] |
| Chloroform / Methanol | 99:1 to 9:1 | Medium to High | An alternative to DCM/MeOH.[11] |
| n-Butanol / Acetic Acid / Water | 4:1:1 | High (Polar) | Typically used for highly polar compounds like amino acids.[10] |
Table 2: Illustrative Rf Values in a Boc Protection Reaction
Solvent System: 3:1 Hexanes:Ethyl Acetate
| Compound | Expected Rf Value | Rationale |
| Starting Amine (e.g., Aniline) | ~ 0.2 | The polar -NH₂ group interacts strongly with the silica gel, resulting in a lower Rf. |
| Boc-Protected Product (e.g., N-Boc-aniline) | ~ 0.7 | The non-polar Boc group masks the polarity of the amine, reducing interaction with the silica gel and leading to a higher Rf. |
| Di-tert-butyl dicarbonate (Boc₂O) | ~ 0.8 | This reagent is non-polar and will have a high Rf value. |
Mandatory Visualization
Caption: Experimental workflow for monitoring reaction progress with TLC.
Caption: Troubleshooting logic for common TLC issues.
References
- 1. How To [chem.rochester.edu]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. silicycle.com [silicycle.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 9. VanVeller Lab Resources [group.chem.iastate.edu]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. derpharmachemica.com [derpharmachemica.com]
Navigating the Synthesis of Tert-Butyl (Morpholin-2-ylmethyl)carbamate: A Technical Guide for Scale-Up
Shanghaï, Chine - The successful scale-up of pharmaceutical intermediates is a critical juncture in drug development, often fraught with unforeseen challenges. To address the complexities associated with the production of tert-butyl (morpholin-2-ylmethyl)carbamate, a key building block in numerous therapeutic agents, this technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals. This guide offers detailed troubleshooting protocols and frequently asked questions to ensure a smooth transition from laboratory-scale experiments to large-scale manufacturing.
The synthesis of this compound typically involves the protection of the primary amine of 2-(aminomethyl)morpholine with a tert-butoxycarbonyl (Boc) group. While conceptually straightforward, scaling up this reaction requires careful consideration of various factors to maintain yield, purity, and safety.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up production of this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| SC-01 | Low Reaction Yield | 1. Incomplete reaction due to insufficient mixing or localized temperature variations. 2. Degradation of the product or starting material. 3. Suboptimal stoichiometry of reagents. | 1. Optimize agitation speed and reactor design to ensure homogeneous mixing. Implement robust temperature control systems to maintain a consistent reaction temperature. 2. Analyze for potential degradation pathways and adjust reaction conditions (e.g., lower temperature, shorter reaction time) accordingly. 3. Carefully control the addition rate and molar ratios of reactants. A slight excess of di-tert-butyl dicarbonate may be necessary. |
| SC-02 | Formation of Impurities | 1. Presence of di-Boc protected byproduct due to over-reaction. 2. Unreacted 2-(aminomethyl)morpholine. 3. Impurities in starting materials. | 1. Control the stoichiometry of di-tert-butyl dicarbonate and the reaction temperature. 2. Ensure complete reaction by monitoring with appropriate analytical techniques (e.g., TLC, HPLC). 3. Qualify all raw materials to ensure they meet the required purity specifications. |
| SC-03 | Difficulties in Product Isolation and Purification | 1. Product oiling out instead of crystallizing. 2. Co-precipitation of impurities. 3. Inefficient extraction during workup. | 1. Optimize the crystallization solvent system and cooling profile. Seeding may be required to induce crystallization. 2. Perform a reslurry or recrystallization of the crude product. 3. Adjust the pH and solvent volumes during the aqueous workup to ensure efficient phase separation and product extraction. |
| SC-04 | Inconsistent Crystal Form | 1. Variations in crystallization conditions (solvent, temperature, cooling rate). 2. Presence of impurities affecting crystal growth. | 1. Standardize and strictly control all crystallization parameters. 2. Ensure the purity of the material before crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Boc-protection of 2-(aminomethyl)morpholine on a large scale?
A1: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used solvents for this reaction at laboratory scale. For scale-up, consider solvents with higher boiling points and lower volatility for better process control and safety, such as methyl tert-butyl ether (MTBE) or 2-methyltetrahydrofuran (2-MeTHF). A solvent screen is recommended to determine the best option for your specific process, considering factors like solubility of reactants and product, ease of workup, and environmental impact.
Q2: How can the formation of the di-Boc byproduct be minimized?
A2: The formation of the di-tert-butyl protected amine is a common side reaction. To minimize this, slowly add the di-tert-butyl dicarbonate solution to the solution of 2-(aminomethyl)morpholine. Maintaining a slight excess of the amine relative to the Boc-anhydride can also suppress the formation of the di-protected species. Precise temperature control is also crucial, as higher temperatures can favor over-reaction.
Q3: What are the critical safety considerations when scaling up this process?
A3: Di-tert-butyl dicarbonate can decompose, releasing isobutylene and carbon dioxide, which can lead to pressure build-up in a closed system. Ensure adequate venting for the reactor. The reaction can also be exothermic, so a robust cooling system is essential to maintain temperature control. Always conduct a thorough process safety assessment before proceeding with scale-up.
Q4: What is the recommended method for monitoring reaction completion?
A4: For real-time monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred method as it can quantify the disappearance of the starting material and the appearance of the product and any byproducts. Thin-Layer Chromatography (TLC) can be a quicker, qualitative alternative for in-process checks.
Experimental Protocols
Synthesis of 2-(Aminomethyl)morpholine
The synthesis of the starting material, 2-(aminomethyl)morpholine, can be achieved through various routes. One common method involves the reduction of morpholine-2-carbonitrile.
Materials:
-
Morpholine-2-carbonitrile
-
Lithium aluminum hydride (LAH) or another suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
In a flame-dried, inert atmosphere reactor, suspend lithium aluminum hydride in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of morpholine-2-carbonitrile in anhydrous THF to the LAH suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting solids and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-(aminomethyl)morpholine.
-
Purify by distillation or column chromatography.
Synthesis of this compound
Materials:
-
2-(Aminomethyl)morpholine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 2-(aminomethyl)morpholine and triethylamine in dichloromethane in a reactor.
-
Cool the solution to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture, maintaining the temperature between 0 and 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or HPLC.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizing the Process
To aid in understanding the experimental workflow and logical relationships in troubleshooting, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship for troubleshooting common scale-up issues.
Managing temperature control in carbamate formation for better yield
Technical Support Center: Carbamate Formation
This guide provides troubleshooting advice and frequently asked questions regarding the critical role of temperature in carbamate synthesis. Proper thermal management is essential for optimizing reaction yield, minimizing byproduct formation, and ensuring reaction safety.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical for carbamate formation?
Temperature is a crucial parameter in carbamate synthesis for several reasons:
-
Reaction Kinetics: Like most chemical reactions, the rate of carbamate formation is temperature-dependent. Higher temperatures generally increase the reaction rate, but only up to a certain point.
-
Thermodynamic Equilibrium: Carbamate formation is often a reversible process.[1] Temperature influences the equilibrium position. For exothermic reactions, such as the formation of ammonium carbamate from ammonia and CO₂, lower temperatures favor the product.[2][3]
-
Product Stability: Carbamates, particularly simple ones like ammonium carbamate, can be thermally unstable.[4] Elevated temperatures can lead to decomposition back to the starting materials or conversion into other products like urea.[3][5]
-
Byproduct Formation: High temperatures can promote undesirable side reactions, such as the formation of ureas or N-alkylation, which reduces the yield and purity of the desired carbamate.[6]
-
Reaction Safety: Many carbamate formation reactions are exothermic, releasing significant heat.[2][7] Without proper temperature control, this can lead to a rapid increase in temperature and pressure (a runaway reaction), posing a significant safety hazard.[7]
Q2: What is the typical optimal temperature range for carbamate synthesis?
There is no universal optimal temperature; it is highly dependent on the specific substrates, reagents, and reaction mechanism. For example:
-
The reaction of amines with carbon dioxide can be performed under mild conditions, sometimes at room temperature or slightly elevated temperatures (e.g., 25-70°C) to achieve good conversion without significant byproduct formation.[8]
-
Tin-catalyzed transcarbamoylation using phenyl carbamate often proceeds smoothly at around 90°C.[9]
-
Low-temperature reactions (e.g., 70-90 K) have been studied for the solid-state reaction of ammonia and carbon dioxide to form ammonium carbamate.[10]
It is essential to consult the literature for specific procedures or conduct systematic optimization studies for novel reactions.
Q3: How do I manage an exothermic carbamate formation reaction?
To control a heat-releasing reaction and prevent a thermal runaway, consider the following strategies:
-
Slow Reagent Addition: Add one of the reagents dropwise or portion-wise to control the rate of heat generation.
-
Efficient Cooling: Use an ice bath, a cryostat, or a jacketed reactor with a circulating coolant to actively remove heat from the reaction vessel.
-
Dilution: Running the reaction in a larger volume of solvent can help dissipate the heat more effectively.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.
Q4: Can high temperatures lead to byproducts other than decomposition?
Yes. In reactions involving isocyanates (either as a starting material or an intermediate), high temperatures can cause the isocyanate to react with itself to form trimers (isocyanurates) or other polymers.[7] In multi-component reactions, elevated temperatures might favor alternative reaction pathways, leading to a mixture of products.[8]
Troubleshooting Guide
Problem: Low or No Carbamate Yield
If you are experiencing poor yields, temperature is a primary suspect. Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for low carbamate yield.
Problem: Significant Byproduct Formation (e.g., Ureas, Isocyanurates)
The presence of unwanted side products often points to suboptimal temperature conditions.
-
Cause: The reaction temperature may be too high, providing the activation energy for competing reaction pathways or causing the decomposition of a key intermediate (like an isocyanate) into reactive species.[6][7] Water contamination can also lead to urea byproducts, a problem exacerbated by heat.[6][7]
-
Solution:
-
Lower the Temperature: Rerun the experiment at a reduced temperature. Even a 10-20°C decrease can significantly suppress side reactions.
-
Ensure Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Optimize Reagent Addition: If using a highly reactive intermediate like an isocyanate, generate it in situ at a low temperature and ensure the trapping alcohol or amine is readily available to react before dimerization or trimerization can occur.
-
Data Presentation
The following tables summarize how temperature influences key aspects of carbamate synthesis.
Table 1: General Effect of Temperature on Carbamate Synthesis
| Parameter | Effect of Increasing Temperature | Potential Issues |
| Reaction Rate | Increases (up to a point) | Can become too fast to control; may lead to thermal runaway.[7] |
| Yield | Initially increases, then often decreases | Can drop sharply past an optimum due to decomposition or side reactions.[3][11] |
| Equilibrium | Shifts towards reactants for exothermic reactions | Reduces maximum theoretical yield.[2] |
| Product Stability | Decreases | Can lead to decomposition of the desired carbamate.[12][13] |
| Selectivity | Often decreases | Promotes formation of undesired byproducts.[8] |
Table 2: Example Temperature Conditions from Continuous Flow Synthesis
This data is adapted from a study on the continuous synthesis of carbamates from an amine, CO₂, and an alkyl bromide.[8]
| Entry | Temperature (°C) | Pressure (bar) | Conversion (%) | Byproduct (%) |
| 1 | 30 | 3 | 43 | 2 |
| 2 | 50 | 3 | 67 | 4 |
| 3 | 70 | 3 | 85 | 5 |
| 4 | 90 | 3 | 86 | 14 |
| 5 | 70 | 1 | 74 | 6 |
| 6 | 70 | 5 | 86 | 5 |
As shown, increasing the temperature from 30°C to 70°C significantly improves conversion. However, a further increase to 90°C offers little benefit to conversion while substantially increasing byproduct formation.[8]
Visualizing the Role of Temperature
Temperature acts as a key branching point between the desired product formation and undesired side reactions.
Caption: Competing pathways in carbamate synthesis.
Experimental Protocols
Protocol 1: General Procedure for Carbamate Synthesis from Amine, CO₂, and Alkyl Halide [6][14]
This protocol details a three-component coupling reaction where temperature control is vital for success.
-
Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.), a base such as cesium carbonate (Cs₂CO₃, 2.0 eq.), and an optional additive like tetrabutylammonium iodide (TBAI, 0.1-1.0 eq.).
-
Add a suitable anhydrous solvent (e.g., DMF, Acetonitrile).
-
Fit the flask with a reflux condenser under an inert atmosphere (N₂ or Ar).
-
-
Temperature Control & CO₂ Addition:
-
Place the flask in a temperature-controlled oil bath set to the desired reaction temperature (e.g., 50-70°C).
-
Purge the flask with carbon dioxide (CO₂) and then maintain a positive pressure of CO₂ using a balloon or a gentle, continuous flow. Allow the mixture to stir for 30-60 minutes to facilitate the formation of the carbamate salt intermediate.
-
-
Alkyl Halide Addition:
-
While maintaining the reaction temperature, slowly add the alkyl halide (1.1-2.0 eq.) to the mixture via syringe over 10-15 minutes. This controlled addition helps manage any exotherm from the alkylation step.
-
-
Reaction Monitoring & Workup:
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Once complete, cool the reaction vessel to room temperature using a water bath.
-
Quench the reaction by carefully adding deionized water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
References
- 1. ureaknowhow.com [ureaknowhow.com]
- 2. ureaknowhow.com [ureaknowhow.com]
- 3. Ammonium carbamate - Wikipedia [en.wikipedia.org]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. "Ammonium Carbamate-Based Heat Exchanger Reactor as an Endothermic Heat" by Douglas J. Johnson, Nicholas P. Niedbalski et al. [ecommons.udayton.edu]
- 14. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
Validation & Comparative
Interpreting the ¹H NMR Spectrum of tert-butyl (morpholin-2-ylmethyl)carbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl (morpholin-2-ylmethyl)carbamate. Designed for professionals in chemical research and drug development, this document offers a comprehensive analysis of the compound's spectral features, supported by comparative data from similar structures.
Molecular Structure and Proton Environments
This compound possesses a unique arrangement of proton environments that give rise to a characteristic ¹H NMR spectrum. The key structural features include a morpholine ring, a chiral center at the C2 position of the morpholine ring, a methylene bridge, a carbamate linkage, and a tert-butyl group. The presence of the chiral center renders the adjacent methylene protons and the protons on the morpholine ring diastereotopic, leading to more complex splitting patterns than might be naively expected.
Below is a diagram illustrating the molecular structure with protons labeled for reference in the spectral analysis.
A Comparative Guide to 13C NMR Spectral Data of Boc-Protected Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its favorable physicochemical properties. The introduction of a protecting group on the morpholine nitrogen is a critical step in multi-step syntheses. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group, and understanding its influence on the morpholine ring's spectroscopic signature is paramount for reaction monitoring and structural confirmation. This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for N-Boc-protected morpholine and contrasts it with other common N-protecting groups.
Comparison of 13C NMR Chemical Shifts
The electronic nature of the substituent on the morpholine nitrogen significantly influences the 13C NMR chemical shifts of the ring carbons, particularly the carbons adjacent to the nitrogen (C3 and C5). Electron-withdrawing groups tend to shift these signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.
The following table summarizes the 13C NMR chemical shifts for morpholine and several N-protected derivatives. The data for N-Boc-morpholine is provided from experimental findings, while data for other derivatives are included for comparative purposes.
| Compound | Solvent | C2/C6 (ppm) | C3/C5 (ppm) | Protecting Group Carbons (ppm) |
| Morpholine | CDCl₃ | ~67.8 | ~46.2 | - |
| N-Boc-morpholine | CDCl₃ | 66.67 | 43.48 | 154.77 (C=O), 79.92 (C(CH₃)₃), 28.37 (C(CH₃)₃) [1] |
| N-Formylmorpholine | CDCl₃ | 66.9, 66.0 | 45.4, 40.2 | 160.7 (C=O) |
| N-Acetylmorpholine | - | Data not available | Data not available | Data not available |
| N-Cbz-morpholine | - | Data not available | Data not available | Data not available |
| N-Tosylmorpholine | - | Data not available | Data not available | Data not available |
Note: The observation of distinct signals for C2/C6 and C3/C5 in some derivatives can be attributed to restricted rotation around the N-C(protecting group) bond or other conformational effects.
Experimental Protocol for 13C NMR Spectroscopy
The following is a generalized protocol for the acquisition of 13C NMR spectra for N-protected morpholine derivatives.
1. Sample Preparation:
-
Weigh 20-50 mg of the purified N-protected morpholine derivative into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
2. NMR Instrument Setup and Data Acquisition:
-
The following parameters are typical for a standard 1D 13C NMR experiment and may require optimization based on the specific instrument and sample.
-
Pulse Program: A standard 1D 13C pulse sequence with proton decoupling is typically used to simplify the spectrum and enhance signal-to-noise.
-
Temperature: 298 K (25 °C).
-
Spectral Width: A typical spectral width for 13C NMR is 0-220 ppm.
-
Relaxation Delay (D1): A delay of 1-2 seconds is common. For quantitative analysis, a longer delay may be necessary.
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans (from several hundred to several thousand) is generally required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.
-
Apply phase and baseline corrections to obtain the final, interpretable spectrum.
-
Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Workflow for Characterization of N-Protected Morpholine Derivatives
The following diagram illustrates a typical workflow for the synthesis and characterization of an N-protected morpholine derivative, emphasizing the role of 13C NMR spectroscopy.
Caption: A logical workflow for the synthesis and structural confirmation of N-protected morpholine derivatives.
References
Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Guide to tert-butyl (morpholin-2-ylmethyl)carbamate
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing a detailed fingerprint of a compound through its fragmentation patterns. This guide offers a comparative analysis of the expected mass spectrometry fragmentation of tert-butyl (morpholin-2-ylmethyl)carbamate, a key building block in medicinal chemistry, against structurally related alternatives. By understanding these fragmentation pathways, researchers can confidently identify and characterize their compounds of interest.
The tert-butyloxycarbonyl (Boc) protecting group is ubiquitous in organic synthesis, particularly in peptide chemistry and the preparation of complex amine-containing molecules. Its characteristic fragmentation behavior in mass spectrometry provides a reliable diagnostic tool. When subjected to ionization techniques such as Electrospray Ionization (ESI) followed by collision-induced dissociation (CID), Boc-protected amines typically undergo predictable bond cleavages.
Expected Fragmentation of this compound
The molecular weight of this compound is 216.28 g/mol . Upon positive ion ESI-MS analysis, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 217.29. Subsequent MS/MS analysis is predicted to yield a series of characteristic fragment ions.
A primary and highly characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene, resulting from a McLafferty-type rearrangement, which would produce a fragment with a mass loss of 56 Da.[1] Another common fragmentation is the cleavage of the carbamate bond, leading to the loss of the entire Boc group (C₅H₉O₂) as a radical, or more commonly, the loss of carbon dioxide (44 Da) followed by the loss of the tert-butyl group, or the loss of tert-butanol (74 Da). The cleavage of the bond between the carbamate nitrogen and the methylene bridge is also anticipated.
Furthermore, fragmentation of the morpholine ring itself can occur. Cyclic amines are known to undergo ring-opening followed by subsequent fragmentations. The initial cleavage often happens at the C-C bond adjacent to the nitrogen atom (α-cleavage), or at the C-O bond.
The expected fragmentation pathway is visualized in the diagram below:
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Comparative Fragmentation Analysis
To provide a clearer understanding of the fragmentation patterns, a comparison with alternative compounds is essential. Here, we compare the expected fragmentation of our target molecule with that of two structural analogues: tert-butyl (piperidin-2-ylmethyl)carbamate and benzyl (morpholin-2-ylmethyl)carbamate.
| Compound | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| This compound | 216.28 | 217.29 | 161.21 (-C₄H₈), 117.19 (-Boc group), 115.09 (morpholin-2-ylmethylaminium) |
| tert-butyl (piperidin-2-ylmethyl)carbamate | 214.32 | 215.33 | 159.23 (-C₄H₈), 115.23 (-Boc group), 99.12 (piperidin-2-ylmethylium) |
| benzyl (morpholin-2-ylmethyl)carbamate | 250.30 | 251.31 | 108.06 (tropylium ion), 115.09 (morpholin-2-ylmethylaminium), 91.05 (benzyl cation) |
Data for tert-butyl (piperidin-2-ylmethyl)carbamate is inferred from the observed fragmentation of a similar compound, tert-butyl 3-aminopiperidine-1-carboxylate, which shows characteristic fragments at m/z 57 (tert-butyl cation), 99, and 127.[2]
The comparison highlights how changes in the cyclic amine or the protecting group influence the fragmentation pattern. While the loss of isobutylene is characteristic of the Boc group in both the morpholine and piperidine analogues, the subsequent fragmentation of the heterocyclic ring will produce different daughter ions. In contrast, the benzyl-protected analogue is expected to show a prominent tropylium ion at m/z 108 and a benzyl cation at m/z 91, which are characteristic fragments for the benzyl group.
Experimental Protocols
To obtain high-quality mass spectrometry data for these compounds, a standardized experimental protocol is crucial. The following provides a general methodology for the analysis of this compound and its analogues using LC-MS/MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating these moderately polar compounds.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes to ensure good separation and elution of the analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Parameters:
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: Optimized for the specific instrument.
-
-
MS/MS Analysis: The protonated molecule [M+H]⁺ is selected as the precursor ion for collision-induced dissociation (CID). The collision energy should be optimized for each compound to achieve a rich fragmentation spectrum, typically in the range of 10-40 eV.
References
Enantiomeric Influence on Biological Activity: A Comparative Analysis of (S)- and (R)-tert-butyl (morpholin-2-ylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of the (S) and (R) enantiomers of tert-butyl (morpholin-2-ylmethyl)carbamate. The stereochemistry of a molecule is a critical determinant of its pharmacological activity, influencing its interaction with chiral biological targets such as enzymes and receptors. This principle is exemplified in the differential activity observed between enantiomers of various morpholine derivatives.
While direct comparative biological data for (S)- and (R)-tert-butyl (morpholin-2-ylmethyl)carbamate is not extensively available in the public domain, valuable insights can be drawn from studies on structurally related 2-substituted morpholine compounds. Research into novel 2-carbamoyl morpholine derivatives as direct renin inhibitors has demonstrated a significant disparity in the biological activity between the (2R) and (2S) enantiomers, highlighting the stereochemical sensitivity of the renin active site.
Comparative Biological Activity: Renin Inhibition
In a study focused on the discovery of new direct renin inhibitors, the inhibitory activity of enantiomeric 2-carbamoyl morpholine derivatives was evaluated. The results indicated that the stereochemistry at the C2 position of the morpholine ring is crucial for activity. Specifically, the (2R)-morpholine derivative exhibited moderate inhibitory activity against recombinant human renin, whereas the corresponding (2S)-enantiomer was found to be inactive.[1]
This pronounced stereoselectivity suggests that the (R)-enantiomer of this compound is more likely to exhibit significant biological activity, particularly in targeting enzymes with well-defined, chiral binding pockets like renin.
| Compound | Target | IC50 (nM) | Reference |
| (2R)-morpholine derivative | rh-renin | 583 | [1] |
| (2S)-morpholine derivative | rh-renin | Inactive | [1] |
Table 1: Inhibitory Activity of Enantiomeric 2-Carbamoyl Morpholine Derivatives against Recombinant Human Renin (rh-renin). The data is from a study on closely related analogs and is presented to infer the potential stereoselective activity of (S)- and (R)-tert-butyl (morpholin-2-ylmethyl)carbamate.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
Renin is a key aspartyl protease that plays a critical, rate-limiting role in the Renin-Angiotensin-Aldosterone System (RAAS). This hormonal cascade is fundamental in the regulation of blood pressure and fluid balance. Inhibition of renin is a therapeutic strategy for the management of hypertension. The signaling pathway is initiated by the cleavage of angiotensinogen by renin to form angiotensin I.
Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.
Experimental Protocols
Renin Inhibition Assay
The inhibitory activity of the compounds against recombinant human renin (rh-renin) can be determined using a fluorescence resonance energy transfer (FRET) assay.[1]
Objective: To quantify the in vitro inhibitory potency of the test compounds against rh-renin.
Materials:
-
Recombinant human renin
-
FRET substrate (e.g., (8-methoxycoumarin-4-yl)acetyl-Arg-Glu(EDANS)-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.1% BSA
-
Test compounds (dissolved in DMSO)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound solution to the wells of a 384-well plate.
-
Add 20 µL of rh-renin solution (final concentration ~0.1 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the FRET substrate solution (final concentration ~1 µM) in assay buffer to each well.
-
Monitor the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals for 30 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to the renin activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Figure 2: Workflow for the renin inhibition FRET assay.
Conclusion
The available evidence from structurally related analogs strongly indicates that the biological activity of this compound is likely to be stereoselective. For renin inhibition, the (R)-enantiomer is predicted to be the more active stereoisomer. This underscores the importance of stereochemistry in drug design and the necessity of evaluating individual enantiomers to identify the eutomer, the enantiomer with the desired pharmacological activity. Further experimental validation on the specific title compounds is required to confirm this hypothesis and to fully elucidate their therapeutic potential.
References
A Head-to-Head Battle of Protecting Groups: Tert-butyl (morpholin-2-ylmethyl)carbamate vs. Cbz-protected Morpholine in Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step synthesis. This guide provides a detailed comparison of two valuable building blocks: tert-butyl (morpholin-2-ylmethyl)carbamate and its benzyloxycarbonyl (Cbz)-protected counterpart. By examining their synthesis, stability, and deprotection, this document offers insights into their respective advantages and disadvantages in various synthetic contexts.
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Functionalization of the morpholine ring is key to modulating a compound's physicochemical and pharmacological properties. Protecting the nitrogen atom of a substituent at the 2-position, such as an aminomethyl group, is a common strategy to enable selective reactions elsewhere in the molecule. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most widely employed amine protecting groups, and their application to the morpholin-2-ylmethylamine core warrants a direct comparison.
At a Glance: Key Properties of Boc and Cbz Protecting Groups
| Property | Tert-butyl (Boc) Group | Benzyloxycarbonyl (Cbz) Group |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[1][2] | Stable to acidic and basic conditions (with some exceptions).[1] |
| Lability | Labile to strong acids (e.g., TFA, HCl).[1] | Labile to catalytic hydrogenolysis and strong acids.[1] |
| Cleavage Byproducts | Isobutylene and CO₂ | Toluene and CO₂ |
| Orthogonality | Orthogonal to Cbz, Fmoc, and Alloc groups.[2] | Orthogonal to Boc and Fmoc groups.[3] |
Synthesis of Protected (Morpholin-2-ylmethyl)amines
The synthesis of both this compound and benzyl (morpholin-2-ylmethyl)carbamate typically starts from 2-(aminomethyl)morpholine. The protection of the primary amine is a standard procedure in organic synthesis.
Synthesis of this compound (Boc-protected)
The protection of 2-(aminomethyl)morpholine with a Boc group is generally achieved by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Experimental Protocol: N-Boc Protection of a Primary Amine [4]
Characterization Data: Predicted ¹H NMR (CDCl₃) for (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate: δ 1.44 (s, 9H), 2.50-2.65 (m, 1H), 2.70-2.95 (m, 3H), 2.95-3.10 (m, 1H), 3.45-3.70 (m, 2H), 3.80-3.90 (m, 1H), 4.88 (br s, 1H).[5]
Synthesis of Benzyl (morpholin-2-ylmethyl)carbamate (Cbz-protected)
The Cbz protection is typically carried out using benzyl chloroformate (Cbz-Cl) under basic conditions, often following the Schotten-Baumann procedure.
Experimental Protocol: N-Cbz Protection of a Primary Amine [6]
To a solution of the amine (1.0 equiv) in a mixture of THF and water (2:1), sodium bicarbonate (2.0 equiv) is added at 0 °C. Benzyl chloroformate (1.5 equiv) is then added, and the solution is stirred for several hours at the same temperature. The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography. A reported yield for a similar Cbz protection was 90%.[6]
Deprotection Strategies: Releasing the Amine
The choice between Boc and Cbz protection often hinges on the required deprotection conditions and their compatibility with other functional groups in the molecule.
Deprotection of this compound
The Boc group is reliably removed under acidic conditions.
Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA) [1]
The Boc-protected amine is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature for 1-2 hours. After completion, the solvent and excess TFA are removed under reduced pressure to yield the deprotected amine as its trifluoroacetate salt.
Deprotection of Benzyl (morpholin-2-ylmethyl)carbamate
The Cbz group is most commonly removed by catalytic hydrogenolysis.
Experimental Protocol: Cbz Deprotection by Hydrogenolysis [6]
To a solution of the Cbz-protected amine in methanol or ethanol, a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added. The mixture is then stirred under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete. The catalyst is removed by filtration through celite, and the filtrate is concentrated to give the deprotected amine.
Performance Comparison in Synthesis
While direct, side-by-side comparative studies of this compound and its Cbz-protected analog in a specific synthetic route are not readily found in the literature, a qualitative comparison based on the known properties of Boc and Cbz groups can be made.
Choice of Protection:
-
This compound (Boc-protected): This derivative is the preferred choice when the synthetic route involves conditions that are incompatible with Cbz deprotection, such as catalytic hydrogenation. For instance, if the molecule contains other reducible functional groups like alkenes, alkynes, or nitro groups, the Boc group offers a clear advantage as it is stable under these conditions.[1][2] The acidic deprotection of the Boc group is generally clean and high-yielding. However, the use of strong acids for deprotection may not be suitable for molecules containing acid-labile functional groups.
-
Benzyl (morpholin-2-ylmethyl)carbamate (Cbz-protected): The Cbz-protected morpholine is advantageous when the molecule is sensitive to strong acids but stable to hydrogenolysis. The deprotection via hydrogenolysis is a very mild method that proceeds at neutral pH.[3] This can be crucial for maintaining the integrity of acid-sensitive functionalities. Additionally, the Cbz group can sometimes impart crystallinity to intermediates, which can facilitate purification by recrystallization, a benefit in large-scale synthesis.[3]
Orthogonality in Multi-step Synthesis:
The true power of these protecting groups is realized in complex syntheses where multiple amine functionalities need to be selectively deprotected. For example, a molecule could be synthesized with both a Boc-protected amine and a Cbz-protected amine. The Boc group can be selectively removed with acid, leaving the Cbz group intact. Subsequently, the Cbz group can be removed by hydrogenolysis without affecting other parts of the molecule. This orthogonality is a critical tool for synthetic chemists.[2][3]
Conclusion
Both this compound and benzyl (morpholin-2-ylmethyl)carbamate are valuable synthetic intermediates. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific demands of the synthetic route.
-
Choose this compound when your synthesis involves catalytic hydrogenation or when you need to deprotect under acidic conditions and your molecule is acid-stable.
-
Choose benzyl (morpholin-2-ylmethyl)carbamate when your molecule is sensitive to acid and your synthesis is compatible with hydrogenolysis.
By carefully considering the stability and lability of each protecting group in the context of the overall synthetic plan, researchers can effectively utilize these versatile building blocks to achieve their synthetic goals in an efficient and selective manner.
References
A Researcher's Guide to Alternative Amine Protecting Groups for Morpholine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis of morpholine-containing scaffolds, the selection of an appropriate amine protecting group is a critical determinant of success. While the tert-butyloxycarbonyl (Boc) group is a workhorse in organic synthesis, its removal often requires harsh acidic conditions that can be incompatible with sensitive functional groups. This guide provides an objective, data-driven comparison of viable alternative amine protecting groups for morpholine derivatives, offering a toolkit for navigating diverse synthetic challenges.
This guide focuses on a range of alternative protecting groups—Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), 2-(Trimethylsilyl)ethoxycarbonyl (Teoc), 2-Nitrobenzenesulfonyl (Nosyl), and Trifluoroacetyl (TFA)—and compares their performance in the context of morpholine derivatization. We present a summary of quantitative data for protection and deprotection reactions, detailed experimental protocols, and a comparative analysis of their stability profiles.
At a Glance: A Comparative Overview of Protecting Groups for Morpholine
The judicious selection of a protecting group hinges on its orthogonality to other functionalities within the molecule and the mildness of its removal. The following tables provide a summary of protection and deprotection conditions, along with reported yields for morpholine or analogous cyclic secondary amines like piperidine.
Table 1: Comparison of Protection Methods for Morpholine Derivatives
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Boc | Boc₂O | Et₃N | CH₂Cl₂ | RT | 2-4 | >95 | Standard, high-yielding protection. |
| Cbz | Cbz-Cl | NaHCO₃ | THF/H₂O | 0 - RT | 5 | ~96[1] | High yield reported for piperidine derivative. |
| Fmoc | Fmoc-Cl | Aq. NaHCO₃ | Dioxane | RT | 2-4 | 80[2] | Good yield under aqueous biphasic conditions. |
| Alloc | Alloc-Cl | NaHCO₃ | Dioxane/H₂O | RT | 1-3 | >90 | General protocol for secondary amines, typically high yielding. |
| Teoc | Teoc-OSu | Et₃N | CH₂Cl₂ | RT | 2-6 | ~92-95[3] | High yields reported for various amines. |
| Nosyl | Ns-Cl | Pyridine | CH₂Cl₂ | 0 - RT | 1-2 | >95 | Generally rapid and high-yielding for secondary amines. |
| TFA | TFAA | Et₃N | CH₂Cl₂ | 0 - RT | 0.5-1 | >95 | Very rapid protection, but the resulting amide is very stable. |
Table 2: Comparison of Deprotection Methods for N-Protected Morpholine Derivatives
| Protecting Group | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Boc | TFA/CH₂Cl₂ (1:1) | - | RT | 0.5-1 | >95 | Standard acidic deprotection. |
| Cbz | H₂, Pd/C | MeOH or EtOH | RT | 2-16 | >90 | Clean reduction via hydrogenolysis. |
| Fmoc | 20% Piperidine in DMF | DMF | RT | 0.5-1 | >95 | Rapid deprotection under basic conditions. Can also use morpholine. |
| Alloc | Pd(PPh₃)₄, PhSiH₃ | CH₂Cl₂ | RT | 0.5-2 | >90 | Mild, neutral conditions. Requires a scavenger. |
| Teoc | TBAF | THF | RT | 1-3 | ~85[3] | Fluoride-mediated deprotection. |
| Nosyl | Thiophenol, K₂CO₃ | MeCN | RT | 1-3 | ~96[4] | Nucleophilic aromatic substitution-based deprotection. |
| TFA | 6M HCl (aq) | H₂O/Dioxane | 100 | 12-24 | Variable | Requires harsh hydrolytic conditions. |
Stability Profile of Protecting Groups
The stability of a protecting group under various reaction conditions is a crucial factor in multistep synthesis. The following table provides a general overview of the stability of each protecting group.
Table 3: Comparative Stability of N-Protected Morpholine Derivatives
| Protecting Group | Strong Acid (e.g., TFA) | Strong Base (e.g., NaOH) | Catalytic Hydrogenation (H₂, Pd/C) | Nucleophiles (e.g., RNH₂) | Oxidizing Agents | Reductive Agents (e.g., NaBH₄) |
| Boc | Labile | Stable | Stable | Stable | Stable | Stable |
| Cbz | Stable | Stable | Labile | Stable | Stable | Stable |
| Fmoc | Stable | Labile | Stable | Labile | Stable | Stable |
| Alloc | Stable | Stable | Stable | Stable (without Pd) | Stable | Stable |
| Teoc | Stable | Stable | Stable | Stable (without F⁻) | Stable | Stable |
| Nosyl | Stable | Stable | Stable | Labile (with thiols) | Labile (NO₂) | Labile (NO₂) |
| TFA | Very Stable | Labile (harsh) | Stable | Stable | Stable | Stable |
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of a simple morpholine derivative. Optimal conditions may vary depending on the specific substrate.
Protection of Morpholine
1. N-Boc Protection: To a solution of morpholine (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane (CH₂Cl₂) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford N-Boc-morpholine.
2. N-Cbz Protection: To a solution of a piperidine derivative (1.0 equiv) in a mixture of THF and water at 0 °C, add sodium bicarbonate (2.0 equiv). Add benzyl chloroformate (Cbz-Cl, 1.5 equiv) dropwise and stir the reaction at room temperature for 5 hours. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by silica gel chromatography to yield the N-Cbz-protected product.[1]
3. N-Fmoc Protection: To a solution of morpholine (1.0 equiv) in aqueous sodium bicarbonate, add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 equiv) in dioxane. Stir the biphasic mixture vigorously at room temperature for 2-4 hours. Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Fmoc-morpholine, which can be purified by crystallization or chromatography.[2]
4. N-Alloc Protection: To a solution of morpholine (1.0 equiv) in a mixture of dioxane and water, add sodium bicarbonate (2.0 equiv). Cool the mixture to 0 °C and add allyl chloroformate (Alloc-Cl, 1.1 equiv) dropwise. Stir at room temperature for 1-3 hours. Extract with an organic solvent, wash with brine, dry, and concentrate to provide N-Alloc-morpholine.
5. N-Teoc Protection: To a solution of the amine (1.0 equiv) and triethylamine (2.6 equiv) in dichloromethane, add Teoc-OBt (1.1 equiv) at room temperature and stir until the reaction is complete. Wash the reaction mixture with saturated potassium bisulfate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the N-Teoc protected amine.[3]
6. N-Nosyl Protection: To a solution of morpholine (1.0 equiv) and pyridine (1.5 equiv) in dichloromethane at 0 °C, add 2-nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 equiv). Stir the reaction at room temperature for 1-2 hours. Wash with aqueous copper sulfate solution, water, and brine. Dry the organic layer and concentrate to yield N-Nosyl-morpholine.
7. N-Trifluoroacetyl Protection: To a solution of morpholine (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane at 0 °C, add trifluoroacetic anhydride (TFAA, 1.1 equiv) dropwise. Stir for 30-60 minutes at room temperature. Wash with water and brine, dry, and concentrate to afford N-trifluoroacetyl-morpholine.
Deprotection of N-Protected Morpholine
1. N-Boc Deprotection: Dissolve the N-Boc-morpholine derivative in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (CH₂Cl₂). Stir at room temperature for 30-60 minutes. Concentrate the reaction mixture in vacuo to remove the TFA and solvent. The resulting morpholine salt can be used as is or neutralized with a base.
2. N-Cbz Deprotection: Dissolve the N-Cbz-morpholine derivative in methanol or ethanol. Add a catalytic amount of 10% palladium on carbon (Pd/C). Stir the suspension under an atmosphere of hydrogen gas (balloon or H-Cube®) at room temperature for 2-16 hours. Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to obtain the deprotected morpholine.
3. N-Fmoc Deprotection: Dissolve the N-Fmoc-morpholine derivative in a 20% solution of piperidine in dimethylformamide (DMF). Stir at room temperature for 30-60 minutes. Concentrate the reaction mixture and purify by chromatography to remove the piperidine-dibenzofulvene adduct and isolate the free morpholine. Alternatively, morpholine itself can be used as the base for deprotection.
4. N-Alloc Deprotection: Dissolve the N-Alloc-morpholine derivative in dichloromethane. Add a scavenger such as phenylsilane (1.5 equiv) followed by a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Stir at room temperature for 30-120 minutes. The reaction can be quenched with an aqueous solution and the product extracted, dried, and concentrated.
5. N-Teoc Deprotection: To a solution of the N-Teoc protected amine in tetrahydrofuran, add tetrabutylammonium fluoride (TBAF, 1.5 equiv) and stir at room temperature until the reaction is complete. Concentrate the reaction mixture and purify by column chromatography to obtain the deprotected amine with a reported yield of 85%.[3]
6. N-Nosyl Deprotection: To a solution of the N-Nosyl protected amine (1 mmol) in THF, add cesium carbonate (3.25 mmol) followed by a polystyrene-supported thiophenol resin (1.12 mmol). Shake the mixture at room temperature for 8 hours. Filter the resin and wash with THF and CH₂Cl₂. Evaporate the solvent to yield the deprotected amine with a reported yield of 96%.[4]
7. N-Trifluoroacetyl Deprotection: Dissolve the N-trifluoroacetyl-morpholine derivative in a mixture of dioxane and 6M aqueous HCl. Heat the mixture to reflux (100 °C) for 12-24 hours. Cool the reaction, neutralize with a strong base, and extract the product with an organic solvent. Dry and concentrate to isolate the deprotected morpholine.
Visualization of Workflows
To aid in the selection and implementation of these protecting group strategies, the following diagrams illustrate key experimental workflows and decision-making processes.
Caption: General experimental workflows for the protection and deprotection of morpholine derivatives.
References
A Comparative Spectral Analysis of Tert-Butyl Carbamate and Its Analogs
For researchers, scientists, and drug development professionals, the precise characterization of molecules is fundamental. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, and confirming its presence and the overall structure of its derivatives is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the spectral data for tert-butyl carbamate and a selection of its structurally diverse analogs, supported by experimental data and detailed analytical protocols.
The analogs chosen for this comparison—tert-butyl N-(2-aminoethyl)carbamate, tert-butyl benzylcarbamate, and tert-butyl (cyanomethyl)(methyl)carbamate—illustrate how modifications to the core structure influence the spectral output in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation: Comparative Spectral Data
The following tables summarize the key quantitative spectral data for tert-butyl carbamate and its selected analogs. These comparisons highlight the diagnostic signals that enable researchers to distinguish between these closely related compounds.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm in CDCl₃)
| Compound Name | Structure | δ (ppm) -C(CH₃)₃ | δ (ppm) Methylene/Methine | δ (ppm) -NH | Other Signals (ppm) |
| tert-Butyl carbamate | 1.48 (s, 9H) | - | 4.85 (br s, 2H) | - | |
| tert-Butyl N-(2-aminoethyl)carbamate | 1.44 (s, 9H) | 3.15 (q, 2H), 2.78 (t, 2H) | 5.10 (br s, 1H) | 1.51 (br s, 2H, -NH₂)[1] | |
| tert-Butyl benzylcarbamate | 1.46 (s, 9H) | 4.31 (d, 2H) | 4.90 (br s, 1H) | 7.24-7.34 (m, 5H, Ar-H)[2] | |
| tert-Butyl (cyanomethyl)(methyl)carbamate | 1.49 (s, 9H) | 4.25 (s, 2H) | - | 2.95 (s, 3H, -NCH₃)[3] |
Spectral Interpretation : A defining feature across all analogs is the sharp singlet for the nine equivalent protons of the tert-butyl group, typically appearing around 1.4-1.5 ppm.[4][5] The key differentiators are the chemical shifts and multiplicities of the protons adjacent to the nitrogen atom and other functional groups.[4]
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm in CDCl₃)
| Compound Name | δ (ppm) -C (CH₃)₃ | δ (ppm) -C(CH₃ )₃ | δ (ppm) C =O | Other Key Signals (ppm) |
| tert-Butyl carbamate | 79.5 | 28.5 | 156.8 | - |
| tert-Butyl N-(2-aminoethyl)carbamate | 79.2 | 28.4 | 156.3 | 43.1, 41.8 (-CH₂CH₂-) |
| tert-Butyl benzylcarbamate | 79.5 | 28.4 | 155.9 | 138.9 (Ar-C), 128.6, 127.5, 127.3 (Ar-CH), 44.7 (-CH₂-)[2] |
| tert-Butyl (cyanomethyl)(methyl)carbamate | 81.7 | 28.3 | 154.9 | 115.8 (-CN), 40.1 (-NCH₂-), 35.7 (-NCH₃)[5] |
Table 3: Infrared (IR) Spectroscopy Data (Frequency ν in cm⁻¹)
| Compound Name | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C-H) (cm⁻¹) | Other Key Bands (cm⁻¹) |
| tert-Butyl carbamate | ~3430, ~3330 | ~1725 | ~2980 | - |
| tert-Butyl N-(2-aminoethyl)carbamate | ~3360, ~3290 | ~1695 | ~2975 | ~1590 (N-H bend)[6] |
| tert-Butyl benzylcarbamate | ~3340 | ~1700 | ~2978 | ~1530 (N-H bend) |
| tert-Butyl (cyanomethyl)(methyl)carbamate | N/A | ~1710 | ~2982 | ~2255 (C≡N stretch)[3] |
Spectral Interpretation : A strong, sharp absorption band for the carbamate carbonyl (C=O) stretch is a key diagnostic peak, typically found between 1680-1725 cm⁻¹.[5] The N-H stretching region (3200-3400 cm⁻¹) is also highly informative; primary amines and amides show two bands, while secondary ones show a single band.[5][6]
Table 4: Mass Spectrometry Data (m/z)
| Compound Name | Molecular Weight | [M+H]⁺ | Key Fragments |
| tert-Butyl carbamate | 117.15 | 118.1 | 102, 74, 58, 57 (loss of isobutylene) |
| tert-Butyl N-(2-aminoethyl)carbamate | 160.21 | 161.2 | 105, 88, 57 |
| tert-Butyl benzylcarbamate | 207.27 | 208.2 | 152, 108, 91, 57[1] |
| tert-Butyl (cyanomethyl)(methyl)carbamate | 170.21 | 171.2 | 115, 98, 57 |
Visualizations
The logical workflows for synthesizing and characterizing these compounds are critical for reproducible research.
Experimental Protocols
Reproducibility is ensured by adhering to standardized experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Weigh approximately 5-10 mg of the analyte and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4][7] Ensure the sample is fully dissolved.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-45 degree pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[4] Co-add 16 to 64 scans depending on the sample concentration to achieve a good signal-to-noise ratio.[4]
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument using a standard proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
Data Processing : Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.[4] Perform phase and baseline corrections to ensure accurate integration and peak identification.[4]
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR) : Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6] For solids, apply pressure using the anvil to ensure good contact.[6]
-
Acquisition : Record a background spectrum of the clean, empty ATR crystal first. Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[1][6] The background is automatically subtracted.
-
Data Processing : Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[6] The final spectrum is typically displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent compatible with electrospray ionization, such as methanol or acetonitrile.[1]
-
Ionization : Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatograph (LC-MS). Electrospray ionization (ESI) in positive ion mode is commonly used for these molecules to observe the protonated molecule [M+H]⁺.[1]
-
Analysis : Acquire the mass spectrum over a mass range appropriate for the expected molecular weight.[1] For structural confirmation, fragmentation data (MS/MS) can be obtained by selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).[1]
References
A Comparative Guide to Purity Assessment Methods for tert-Butyl (morpholin-2-ylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic intermediates is a cornerstone of reliable and reproducible research in drug discovery and development. tert-Butyl (morpholin-2-ylmethyl)carbamate is a valuable building block in medicinal chemistry, and ensuring its purity is critical for the integrity of subsequent synthetic steps and the biological activity of the final compounds. This guide provides a comprehensive comparison of analytical methods for assessing the purity of this compound, complete with detailed experimental protocols and supporting data.
The primary synthetic route to this compound involves the protection of the primary amine of 2-(aminomethyl)morpholine with di-tert-butyl dicarbonate ((Boc)₂O). This reaction can lead to several potential impurities that need to be identified and quantified.
Potential Impurities in the Synthesis of this compound:
-
Unreacted 2-(aminomethyl)morpholine: The starting material for the reaction.
-
Di-tert-butyl ((morpholin-2-ylmethyl)azanediyl)bis(carbonate): A potential byproduct where both the primary and secondary amines of the morpholine ring are protected by a Boc group.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Unreacted protecting agent.
-
tert-Butanol: A byproduct of the Boc protection reaction.
-
Impurities from the starting material: Any impurities present in the initial 2-(aminomethyl)morpholine.
A multi-faceted analytical approach is recommended for the comprehensive purity assessment of this compound. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative monitoring of reaction progress.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or high-throughput screening. The following table summarizes the key performance characteristics of the recommended methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. | Separation based on differential migration of components on a stationary phase under the influence of a mobile phase. |
| Primary Use | Quantitative purity determination and impurity profiling. | Identification and quantification of volatile and semi-volatile impurities. | Structural elucidation and absolute purity determination (qNMR). | Reaction monitoring and qualitative purity assessment. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Moderate to low (µg to mg range). | Low (µg range). |
| Specificity | High, especially with mass spectrometric detection (LC-MS). | Very high, provides structural information of impurities. | Very high, provides detailed structural information. | Low to moderate. |
| Quantitation | Excellent, highly reproducible. | Good, can require derivatization for thermally labile compounds. | Excellent for absolute quantitation (qNMR) with an internal standard. | Semi-quantitative at best. |
| Throughput | Moderate to high. | Moderate. | Low to moderate. | High. |
| Sample Requirement | Small (µL injections). | Small (µL injections). | Larger (mg scale). | Small (spots). |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for quantifying the purity of this compound and detecting non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for the carbamate chromophore) or ELSD.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Expected Results: The main peak corresponding to this compound should be well-resolved from potential impurities. The starting material, 2-(aminomethyl)morpholine, will elute earlier due to its higher polarity, while the di-Boc protected byproduct will likely have a longer retention time.
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and byproducts. Due to the potential thermal lability of carbamates, derivatization may be necessary for robust analysis.[1]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions (without derivatization):
-
Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C (use of a programmable temperature vaporizer inlet is recommended to minimize thermal degradation).
-
Oven Program:
-
Initial temperature: 70 °C, hold for 1 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on sensitivity requirements.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Sample Preparation:
-
Accurately weigh approximately 5 mg of the sample.
-
Dissolve in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If derivatization is required, a common approach for carbamates is methylation using an agent like trimethylanilinium hydroxide (TMAH) in the injector port.
Caption: Workflow for GC-MS Impurity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for structural confirmation and can be used for absolute purity determination (quantitative NMR or qNMR) without the need for a specific reference standard of the analyte itself.[2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) for qNMR.
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., a long relaxation delay of at least 5 times the longest T₁ of the signals of interest).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum using the solvent peak or an internal reference like tetramethylsilane (TMS).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
-
Purity Calculation (for qNMR):
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Expected ¹H NMR Data for this compound (predicted):
-
δ ~1.45 ppm (s, 9H): tert-butyl group protons.
-
δ ~2.5-2.9 ppm (m, 4H): Morpholine ring protons (CH₂-N).
-
δ ~3.0-3.2 ppm (m, 2H): Methylene protons adjacent to the carbamate nitrogen (CH₂-NHBoc).
-
δ ~3.5-3.9 ppm (m, 3H): Morpholine ring protons (CH₂-O and CH).
-
δ ~4.9-5.2 ppm (br s, 1H): Carbamate N-H proton.
-
δ ~1.5-2.0 ppm (br s, 1H): Morpholine N-H proton.
Caption: Workflow for qNMR Purity Determination.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for monitoring the progress of the Boc protection reaction and for a qualitative assessment of purity.
Procedure:
-
Plate Preparation: Use silica gel coated TLC plates.
-
Spotting: Dissolve a small amount of the crude reaction mixture and the starting material (2-(aminomethyl)morpholine) in a suitable solvent (e.g., methanol). Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture spotted on top of each other) on the TLC plate.[3]
-
Elution: Develop the plate in a suitable mobile phase. A mixture of dichloromethane and methanol (e.g., 9:1) or ethyl acetate and hexanes is a good starting point.
-
Visualization:
-
UV light (254 nm): If the compounds are UV active.
-
Staining: Use a ninhydrin stain to visualize the primary amine of the starting material (will appear as a colored spot, often purple or pink). The product, with the protected primary amine, should not stain with ninhydrin. A potassium permanganate stain can be used to visualize most organic compounds.
-
Interpretation: The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the progression of the reaction. The presence of multiple spots in the reaction mixture lane suggests the presence of impurities.
By employing a combination of these analytical techniques, researchers can confidently assess the purity of this compound, ensuring the quality and reliability of their research and development efforts.
References
A Comparative Guide to Confirming the Stereochemistry of Chiral Morpholine Compounds
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific three-dimensional arrangement of substituents on the morpholine ring, its stereochemistry, is often critical for biological activity and safety. Therefore, the unambiguous confirmation of the absolute and relative configuration of chiral morpholine compounds is a cornerstone of drug discovery and development. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by representative experimental data and detailed protocols.
At a Glance: Comparison of Key Stereochemical Confirmation Techniques
The choice of analytical technique for stereochemical confirmation depends on various factors, including the stage of research, sample availability, physical properties of the compound, and the specific question being addressed (e.g., absolute configuration, enantiomeric purity). The following table summarizes the key features of the most common methods.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Chiral High-Performance Liquid Chromatography (HPLC) | Vibrational Circular Dichroism (VCD) |
| Primary Information | Absolute 3D structure, bond lengths, and angles | Relative stereochemistry, diastereomeric ratio, and absolute configuration (with chiral auxiliaries) | Enantiomeric excess (% ee), enantiomeric purity, and separation of enantiomers | Absolute configuration in solution |
| Sample Requirements | High-quality single crystal (0.1-0.5 mm) | Soluble sample (mg scale) in deuterated solvent | Soluble sample (µg to mg scale) | Soluble sample (mg scale) |
| Throughput | Low (days to weeks) | High (minutes to hours) | High (minutes per sample) | Medium (hours) |
| Key Advantage | Unambiguous determination of absolute configuration[1] | Versatile for solution-state analysis, non-destructive | "Gold standard" for quantifying enantiomeric purity[2] | No need for crystallization, applicable to oils and non-crystalline solids[3] |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain[1] | Absolute configuration often requires derivatization (e.g., Mosher's method)[4][5][6] | Does not provide absolute configuration directly | Requires quantum chemical calculations for spectral interpretation[7] |
In-Depth Technique Analysis
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography is considered the "gold standard" for determining the absolute configuration of chiral molecules.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional model of the molecule can be generated, revealing the exact spatial arrangement of every atom.
Strengths:
-
Provides an unambiguous and highly accurate determination of the absolute stereochemistry.[1]
-
Yields a wealth of structural information, including bond lengths, bond angles, and crystal packing interactions.[8]
Weaknesses:
-
The primary bottleneck is the need to grow a high-quality single crystal, which can be a time-consuming and often unsuccessful process.[1]
-
The solid-state conformation may not be the same as the biologically relevant conformation in solution.
Illustrative Data:
| Parameter | Value for (2S,5R)-2-phenyl-5-methylmorpholine |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a, b, c (Å) | 6.043, 8.081, 11.170 |
| α, β, γ (°) | 90, 97.48, 90 |
| Flack parameter | 0.01(2) |
This data is representative and based on typical values found for chiral morpholine derivatives.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool for Solution-State Analysis
NMR spectroscopy is a powerful and versatile technique for elucidating the structure of molecules in solution.[10] While standard NMR experiments can readily distinguish between diastereomers, determining the absolute configuration of enantiomers requires the use of chiral auxiliaries.
Key NMR Techniques for Stereochemical Analysis:
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Provides information about through-space proximity of protons, which is invaluable for determining the relative stereochemistry of substituents on the morpholine ring.
-
Chiral Derivatizing Agents (e.g., Mosher's Method): The chiral morpholine is reacted with an enantiomerically pure chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomers.[4][5][6] The differences in the ¹H or ¹⁹F NMR chemical shifts of these diastereomers can be used to deduce the absolute configuration of the original morpholine.[4][5][6][11]
-
Chiral Solvating Agents: A chiral solvating agent is added to the NMR sample, forming transient diastereomeric complexes with the enantiomers of the morpholine. This can lead to the separation of NMR signals for the two enantiomers, allowing for the determination of enantiomeric excess.[2][12][13]
Strengths:
-
Non-destructive and provides detailed information about the solution-state structure and conformation.
-
High-throughput and can be used to analyze complex mixtures.
Weaknesses:
-
Determining absolute configuration often requires chemical modification of the sample.[4][5][6]
-
The accuracy of Mosher's method can be dependent on the conformational rigidity of the molecule.
Illustrative Data for Mosher's Method Analysis:
| Proton | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-2 | 4.85 | 4.80 | +0.05 |
| H-3a | 3.70 | 3.78 | -0.08 |
| H-3b | 3.60 | 3.69 | -0.09 |
| H-5 | 3.95 | 3.90 | +0.05 |
| H-6a | 3.50 | 3.55 | -0.05 |
| H-6b | 3.40 | 3.46 | -0.06 |
This data is representative of a hypothetical chiral morpholine alcohol. Positive Δδ values for protons on one side of the MTPA plane and negative values on the other side allow for the assignment of the absolute configuration.[14]
Chiral High-Performance Liquid Chromatography (HPLC): The Standard for Enantiomeric Purity
Chiral HPLC is the most widely used technique for separating enantiomers and determining the enantiomeric purity of a sample.[2][15] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Strengths:
-
Highly accurate and precise for quantifying enantiomeric excess (% ee).[16][17]
-
Can be used for both analytical and preparative-scale separations.
-
A wide variety of chiral stationary phases are commercially available, allowing for the separation of a broad range of compounds.[18]
Weaknesses:
-
Does not provide information about the absolute configuration of the eluting enantiomers without a standard of known configuration.
-
Method development can be empirical and time-consuming.[19][20]
Illustrative Data:
| Parameter | Value |
| Column | Chiralpak AD-H |
| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | 2.1 |
| Enantiomeric Excess (% ee) | 99.5% |
This data is representative for the separation of a chiral morpholine derivative.
Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution without Crystals
VCD is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][21] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.[7][22] By comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously determined.[3]
Strengths:
-
Provides the absolute configuration of molecules directly in solution, eliminating the need for crystallization.[3][23]
-
Applicable to a wide range of chiral molecules, including oils and amorphous solids.[3]
-
Provides information about the conformational landscape of the molecule in solution.[22][24]
Weaknesses:
-
Requires specialized instrumentation.
-
Relies on computationally expensive quantum chemical calculations to predict the theoretical spectra.[7]
-
Sensitivity can be lower than other techniques, requiring higher sample concentrations.
Illustrative Data Comparison:
| Wavenumber (cm⁻¹) | Experimental VCD (ΔA x 10⁻⁵) | Calculated VCD ((R)-enantiomer) | Calculated VCD ((S)-enantiomer) |
| 1450 | +2.5 | +2.8 | -2.8 |
| 1380 | -1.8 | -2.0 | +2.0 |
| 1250 | +3.1 | +3.5 | -3.5 |
| 1100 | -4.2 | -4.5 | +4.5 |
This representative data shows the correlation between the experimental VCD spectrum and the calculated spectrum for the (R)-enantiomer, thus confirming its absolute configuration.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows and the logical relationships between these techniques in the process of confirming the stereochemistry of a chiral morpholine compound.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 3. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. matilda.science [matilda.science]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 16. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pravara.com [pravara.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 21. researchgate.net [researchgate.net]
- 22. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
A Researcher's Guide to Orthogonal Deprotection of Boc and Fmoc Protecting Groups
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly peptides and other oligomers, the strategic use of protecting groups is fundamental. The ability to selectively unmask functional groups in a predetermined sequence is paramount for achieving high yields and purity. Among the most prevalent protecting groups for amines are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. Their widespread use stems from their distinct chemical labilities, which form the basis of a robust orthogonal deprotection strategy.[1][2] This guide provides an objective comparison of the deprotection strategies for molecules containing both Boc and Fmoc groups, supported by experimental data and detailed protocols.
The principle of orthogonality in this context is straightforward: the conditions used to remove one protecting group must not affect the other.[1][3][4] The Boc group is labile to acidic conditions, while the Fmoc group is removed under basic conditions.[2][5] This fundamental difference allows for the selective deprotection of either group, enabling complex synthetic pathways, such as the synthesis of branched peptides or the attachment of labels to specific sites on a molecule.[1][6]
Comparative Analysis of Deprotection Conditions
The choice of deprotection reagent is critical for the success of a synthetic strategy that relies on the orthogonality of Boc and Fmoc groups. The following table summarizes the common deprotection conditions and highlights the stability of the orthogonal protecting group under these conditions.
| Protecting Group | Deprotection Reagent | Typical Conditions | Stability of Orthogonal Group | Typical Yield per Step |
| Boc | Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM)[][8] | Fmoc group is stable[6][9] | High, but can be affected by acid-sensitive functionalities[] |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-dioxane[8] | Fmoc group is stable | High, product is often isolated as the HCl salt[8][10] | |
| Fmoc | Piperidine | 20% Piperidine in Dimethylformamide (DMF)[11][12] | Boc group is stable[6][9] | >99%[11] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% DBU in DMF[12] | Boc group is stable | High, deprotection is often faster than with piperidine[12] |
Experimental Protocols
Detailed methodologies for the selective deprotection of Boc and Fmoc groups are provided below. These protocols are generalized and may require optimization based on the specific substrate and experimental setup.
Protocol 1: Selective Deprotection of the Boc Group
This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA) while leaving the Fmoc group intact.
Reagents and Materials:
-
Boc- and Fmoc-protected molecule
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc- and Fmoc-protected molecule in anhydrous DCM.
-
Add a solution of 25-50% TFA in DCM to the reaction mixture.[8]
-
Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[8]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[8]
Protocol 2: Selective Deprotection of the Fmoc Group
This protocol details the removal of the Fmoc group using piperidine, with the Boc group remaining unaffected.
Reagents and Materials:
-
Boc- and Fmoc-protected molecule
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc- and Fmoc-protected molecule in anhydrous DMF.
-
Add a solution of 20% piperidine in DMF to the reaction mixture.[12]
-
Stir the mixture at room temperature. A typical deprotection involves an initial treatment for 5 minutes, followed by draining the solution and a second treatment for 15-20 minutes.[2] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine to remove piperidine and the dibenzofulvene-piperidine adduct.[12]
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.
Visualizing Orthogonal Deprotection Strategies
The logical flow of a synthetic scheme employing orthogonal deprotection can be effectively visualized using diagrams.
Caption: Orthogonal deprotection workflow for a molecule with Boc and Fmoc groups.
The chemical transformations underlying these deprotection strategies are distinct.
Caption: Simplified mechanisms of Boc and Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Stability Showdown: A Comparative Guide to Boc, Cbz, Fmoc, and Alloc Protecting Groups in Varying pH Conditions
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision that can significantly impact the success of a synthetic strategy. This guide provides a comprehensive comparison of the stability of four widely used carbamate protecting groups—Boc, Cbz, Fmoc, and Alloc—under acidic, neutral, and basic pH conditions. The information presented is supported by experimental data and detailed protocols to aid in the rational selection of a protecting group for a given synthetic challenge.
The strategic use of protecting groups is fundamental in modern organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals. Carbamates are a cornerstone of amine protection due to their general stability and the diverse methods available for their removal. The choice of a specific carbamate protecting group is dictated by its compatibility with the reaction conditions planned for subsequent synthetic steps. A key aspect of this compatibility is the stability of the protecting group across a range of pH values. This guide focuses on the comparative stability of tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc) protecting groups.
Comparative Stability Analysis
The stability of these four protecting groups is fundamentally linked to their distinct deprotection mechanisms, which are triggered by different chemical environments. This differential lability forms the basis of orthogonal protection strategies, allowing for the selective deprotection of one group in the presence of others.
The tert-butyloxycarbonyl (Boc) group is renowned for its stability under basic and nucleophilic conditions, making it an excellent choice for reactions involving these reagents. However, it is readily cleaved under acidic conditions. In contrast, the 9-fluorenylmethyloxycarbonyl (Fmoc) group exhibits the opposite behavior; it is stable in acidic media but is quickly removed by bases, particularly secondary amines like piperidine.[1][2]
The benzyloxycarbonyl (Cbz) and allyloxycarbonyl (Alloc) groups are generally stable to both acidic and basic conditions.[3][4] Their removal is achieved under neutral conditions through specific catalytic processes: hydrogenolysis for Cbz and palladium-catalyzed allylic cleavage for Alloc.[3][4] This unique removal mechanism makes them orthogonal to both acid-labile and base-labile protecting groups.
The following table summarizes the stability of Boc, Cbz, Fmoc, and Alloc protecting groups under representative acidic, neutral, and basic pH conditions.
| Protecting Group | Acidic Conditions (e.g., pH 2) | Neutral Conditions (e.g., pH 7) | Basic Conditions (e.g., pH 10) |
| Boc | Labile | Stable | Stable |
| Cbz | Stable | Stable | Stable |
| Fmoc | Stable | Stable | Labile |
| Alloc | Stable | Stable | Stable |
This table provides a qualitative summary. The actual rate of cleavage can vary depending on the specific substrate, solvent, and temperature.
Quantitative Stability Data
While qualitative descriptions are useful, quantitative data provides a more precise comparison of protecting group stability. The half-life (t½) of a protecting group under specific conditions is a key metric. For example, the Fmoc group has a remarkably short half-life of approximately 6 seconds in a solution of 20% piperidine in DMF, highlighting its extreme base lability.[5]
Obtaining direct, side-by-side comparative kinetic data for all four protecting groups under identical pH conditions from a single source is challenging. However, by compiling data from various studies, a general quantitative picture emerges. Boc is rapidly cleaved under strong acidic conditions (e.g., trifluoroacetic acid), with reaction times often being less than an hour.[6] Cbz and Alloc are highly stable across a broad pH range in the absence of their specific catalysts. Their stability is generally considered robust for most synthetic manipulations that do not involve hydrogenolysis or palladium catalysis.
Experimental Protocols
To provide a practical framework for evaluating protecting group stability, a generalized experimental protocol based on forced degradation studies is outlined below. Such studies are essential for developing stability-indicating analytical methods.[7][8]
Protocol: Comparative Stability Assessment of Protected Amines via HPLC Analysis
1. Objective: To quantitatively compare the stability of a Boc-, Cbz-, Fmoc-, and Alloc-protected amine under acidic, neutral, and basic conditions over time.
2. Materials:
-
Four samples of a primary or secondary amine protected with Boc, Cbz, Fmoc, and Alloc, respectively.
-
Buffers:
-
pH 2: 0.01 M HCl or Glycine-HCl buffer
-
pH 7: Phosphate buffered saline (PBS)
-
pH 10: Carbonate-bicarbonate buffer
-
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 reversed-phase column
3. Experimental Workflow:
Caption: Experimental workflow for assessing carbamate stability.
4. Procedure:
-
Sample Preparation: Prepare stock solutions of each protected amine (e.g., 1 mg/mL) in acetonitrile.
-
Incubation: For each protected amine, prepare three sets of solutions by diluting the stock solution into the pH 2, pH 7, and pH 10 buffers to a final concentration of 0.1 mg/mL. Incubate these solutions at a constant temperature (e.g., 25 °C or 40 °C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze each aliquot by reversed-phase HPLC. A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). Monitor the chromatogram at a suitable wavelength (e.g., 214 nm or 254 nm).
-
Quantification: The percentage of the remaining protected amine at each time point is determined by comparing the peak area of the protected amine to its peak area at time zero.
5. Data Presentation: The results should be presented in a table showing the percentage of the intact protected amine at each time point for each pH condition. This will allow for a direct quantitative comparison of the stability of the different carbamates.
Logical Relationship of Carbamate Stability
The selection of a protecting group is a critical decision based on the planned synthetic route. The following diagram illustrates the logical relationship between the stability of the four carbamates and the reaction conditions.
Caption: Stability of carbamates under various conditions.
Conclusion
The choice between Boc, Cbz, Fmoc, and Alloc protecting groups is a strategic decision that hinges on the planned synthetic pathway. Boc provides robust protection under basic and neutral conditions but is readily removed with acid. Fmoc offers stability in acidic and neutral environments but is highly susceptible to bases. Cbz and Alloc provide broad pH stability and are selectively removed under specific, neutral catalytic conditions. By understanding the distinct stability profiles and having access to reliable experimental protocols for their evaluation, researchers can confidently select the optimal protecting group to navigate complex synthetic landscapes and achieve their target molecules with greater efficiency and success.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Tert-butyl (morpholin-2-ylmethyl)carbamate: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical guidance for the proper disposal of tert-butyl (morpholin-2-ylmethyl)carbamate, a compound utilized in laboratory and drug development settings. The following procedures are based on established safety protocols for structurally related compounds, including morpholine and tert-butyl carbamate, to ensure the safe handling and disposal of this substance.
Disclaimer: Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier of this compound and adhere to all local, state, and federal regulations. The following guidelines are provided for informational purposes in the absence of a specific SDS for the compound.
Immediate Safety and Handling
Prior to handling this compound, it is crucial to be aware of the potential hazards associated with its structural components. Morpholine is a flammable liquid and vapor that can cause severe skin burns and eye damage, and it may be harmful if swallowed or inhaled. Tert-butyl carbamate is a solid and appropriate precautions should be taken to avoid dust formation.
Personal Protective Equipment (PPE)
| PPE Category | Required Equipment |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and a chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. |
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated to disperse any potential vapors.
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials, such as sawdust.
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for disposal.
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Detailed Disposal Protocol
The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and the protection of the environment.
Waste Segregation
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent pads, and empty containers, should be considered hazardous waste.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, labeled, and sealed container.
-
Solid Waste: Unused or waste solid this compound should be collected in a separate, designated, labeled, and sealed container.
-
Do not mix with other chemical waste unless compatibility is confirmed.
Waste Container Labeling
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Flammable," "Corrosive," "Toxic" - based on the hazards of morpholine)
-
The date the waste was first added to the container.
Storage
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents. The storage area should have secondary containment to prevent the release of material in case of a leak.
Disposal Method
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] The ultimate disposal of the chemical must consider its potential impact on air quality, migration in soil or water, and effects on animal and plant life.[2]
-
Incineration: Dispose of at a supervised incineration facility.[3]
-
Licensed Professional Waste Disposal Service: Contact a licensed professional waste disposal service to dispose of this material.
Do not empty into drains. [1][4][5]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Logical Disposal Decision Pathway
Caption: Decision-making process for the disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
